Ac-EVKKQR-pNA
説明
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特性
分子式 |
C41H68N14O12 |
|---|---|
分子量 |
949.1 g/mol |
IUPAC名 |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H68N14O12/c1-23(2)34(54-39(64)30(48-24(3)56)17-19-33(58)59)40(65)53-28(10-5-7-21-43)37(62)50-27(9-4-6-20-42)36(61)52-31(16-18-32(44)57)38(63)51-29(11-8-22-47-41(45)46)35(60)49-25-12-14-26(15-13-25)55(66)67/h12-15,23,27-31,34H,4-11,16-22,42-43H2,1-3H3,(H2,44,57)(H,48,56)(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,65)(H,54,64)(H,58,59)(H4,45,46,47)/t27-,28-,29-,30-,31-,34-/m0/s1 |
InChIキー |
DBJQNIDWPQMMBX-HWKKFYSMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Understanding p-Nitroaniline Release from Ac-EVKKQR-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic release of p-nitroaniline (pNA) from the synthetic chromogenic substrate Ac-EVKKQR-pNA. This process is a key component in the colorimetric assay of plasma kallikrein, a serine protease with significant physiological and pathological roles. This document outlines the underlying biochemical principles, detailed experimental protocols, and relevant signaling pathways, presenting quantitative data in a clear, tabular format and utilizing diagrams for visual comprehension of complex processes.
Introduction to this compound and Plasma Kallikrein
The substrate Acetyl-Glutamyl-Valyl-Lysyl-Lysyl-Glutaminyl-Arginyl-p-nitroanilide (this compound) is a synthetic peptide sequence designed for the specific measurement of plasma kallikrein activity. Plasma kallikrein is a serine protease that circulates in the plasma as an inactive zymogen, prekallikrein. Upon activation, plasma kallikrein plays a pivotal role in the kallikrein-kinin system, a complex cascade involved in inflammation, blood pressure regulation, coagulation, and pain.
The enzymatic assay relies on the cleavage of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule by active plasma kallikrein. This cleavage releases the chromogenic p-nitroaniline, which has a distinct yellow color and can be quantified by measuring its absorbance at or near 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of plasma kallikrein.
Quantitative Data: Enzyme Kinetics
The efficiency of plasma kallikrein in cleaving this compound is characterized by its kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. A study has reported the following kinetic parameters for the hydrolysis of this compound by a serine protease, believed to be plasma kallikrein in the context of the research[1].
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Plasma Kallikrein | 984 ± 40 | 0.216 ± 0.002 | 220 ± 6 |
Experimental Protocols
The following protocols are adapted from established methods for measuring plasma kallikrein activity using chromogenic pNA-based substrates. Researchers should optimize these protocols for their specific experimental conditions.
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified human plasma kallikrein or plasma samples containing prekallikrein.
-
Assay Buffer: A suitable buffer for maintaining pH, typically Tris-HCl or HEPES, at a physiological pH range (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8).
-
Prekallikrein Activator (for plasma samples): Dextran (B179266) sulfate (B86663) or Factor XIIa to activate prekallikrein to plasma kallikrein.
-
Stop Solution (for endpoint assays): 20% acetic acid or 2% citric acid to stop the enzymatic reaction.
-
Instrumentation: A microplate reader capable of measuring absorbance at 405 nm.
-
p-Nitroaniline Standard: For generating a standard curve to quantify the amount of released pNA.
Assay Procedure: Kinetic Measurement
-
Prepare a p-nitroaniline standard curve:
-
Prepare a stock solution of p-nitroaniline in the assay buffer.
-
Perform serial dilutions to create a range of known concentrations.
-
Measure the absorbance of each concentration at 405 nm to generate a standard curve of absorbance versus pNA concentration.
-
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in the assay buffer.
-
Prepare a working solution of purified plasma kallikrein in the assay buffer. For plasma samples, prekallikrein needs to be activated to kallikrein. This can be achieved by incubating the plasma with an activator like dextran sulfate.
-
-
Perform the Assay:
-
In a 96-well microplate, add a defined volume of the assay buffer.
-
Add the plasma kallikrein solution (or activated plasma sample) to the wells.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of p-nitroaniline release (in µmol/min) using the slope of the p-nitroaniline standard curve.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Assay Procedure: Endpoint Measurement
-
Follow steps 1 and 2 from the kinetic assay protocol.
-
Perform the Assay:
-
In a 96-well microplate, add the assay buffer, plasma kallikrein (or activated plasma), and this compound substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 20% acetic acid) to each well.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing no enzyme) from the absorbance of the samples.
-
Determine the concentration of released p-nitroaniline from the standard curve.
-
Calculate the enzyme activity based on the amount of pNA released during the incubation time.
-
Visualizing Key Processes
Enzymatic Release of p-Nitroaniline
The fundamental principle of the assay is the enzymatic cleavage of the substrate, leading to the release of the chromophore.
References
Technical Guide: Chromogenic Substrates for Protease Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chromogenic substrate Ac-EVKKQR-pNA and its application in enzymatic assays. Crucially, current scientific literature identifies this compound as a substrate for the Dengue Virus NS2B-NS3 protease, not for plasma kallikrein. Therefore, this guide will first detail the established use of this compound for Dengue protease activity and then provide a comprehensive overview of a validated alternative, H-D-Pro-Phe-Arg-pNA (S-2302), for the accurate measurement of plasma kallikrein activity.
Part 1: this compound for Dengue Virus NS2B-NS3 Protease Activity
This compound is a competitive chromogenic substrate corresponding to the P6-P1 amino acid sequence at the amino-terminal of the NS2B-NS3 cleavage site.[1][2] The presence of a para-nitroanilide (pNA) group at the P1' position allows for a colorimetric readout upon hydrolytic cleavage by the protease.[1] This substrate is utilized in research focused on the Dengue 2 virus and other flaviviruses.[1][3]
Quantitative Data: Kinetic Parameters
The following table summarizes the reported kinetic constants for the cleavage of this compound by the Dengue virus NS2B-NS3 protease.
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Dengue Virus NS2B-NS3 Protease | 984 ± 40 | 0.216 ± 0.002 | 220 ± 6 |
| Table 1: Kinetic parameters for this compound with Dengue Virus NS2B-NS3 Protease. Data sourced from a study by a 2017 thesis from The University of Queensland. |
Experimental Protocol: Dengue Virus NS2B3 Enzymatic Assay
This protocol is adapted from a study on the virulence differences of type I dengue viruses.
Principle: The enzymatic activity of the Dengue Virus NS2B-NS3 protease is measured by the cleavage of the chromogenic substrate this compound. The release of p-nitroaniline (pNA) is quantified spectrophotometrically by measuring the absorbance at 405 nm.
Materials:
-
Purified recombinant Dengue Virus NS2B-NS3 protease
-
This compound substrate (e.g., from GL Biochem, Shanghai, China)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM NaCl, 20% glycerin, 1 mM CHAPS, pH 9.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare working solutions of the purified recombinant NS2B-NS3 protease at various concentrations in Assay Buffer.
-
Prepare a working solution of the this compound substrate in Assay Buffer.
-
To the wells of a 96-well microplate, add the desired volume of the protease solution.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm kinetically over a defined period (e.g., every minute for 30-60 minutes).
-
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.
Data Analysis: The enzymatic activity can be expressed as the change in optical density (OD) per unit of time. For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Experimental Workflow: Chromogenic Protease Assay
General workflow for a chromogenic protease assay.
Part 2: H-D-Pro-Phe-Arg-pNA (S-2302) for Plasma Kallikrein Activity Measurement
For the measurement of plasma kallikrein activity, the chromogenic substrate H-D-Pro-Phe-Arg-pNA (often sold as S-2302) is a well-established and widely used reagent.
Principle of the Assay
Plasma kallikrein catalyzes the cleavage of p-nitroaniline (pNA) from the substrate H-D-Pro-Phe-Arg-pNA. The rate of pNA release is directly proportional to the kallikrein activity and can be measured spectrophotometrically at 405 nm.
Experimental Protocol: Plasma Kallikrein Activity Assay
This protocol provides a general methodology for measuring kallikrein-like activity in plasma.
Materials:
-
Citrated human plasma samples
-
H-D-Pro-Phe-Arg-pNA (S-2302)
-
Tris-NaCl Buffer (e.g., 0.05 M Tris, pH 7.5)
-
Acetic Acid (20%) or Citric Acid (2%) for stopped reactions
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader (405 nm)
-
Water bath or incubator at 37°C
Specimen Collection and Handling:
-
Collect whole blood in a 3.2% sodium citrate (B86180) tube (9 parts blood to 1 part citrate).
-
To prevent cold activation of prekallikrein, keep the sample at room temperature (15-25°C) for no more than a few hours before processing.
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C.
-
Carefully aspirate the plasma supernatant.
-
For immediate use, keep the plasma at 15-25°C. For longer storage, freeze immediately at -20°C or below. Thaw frozen plasma at 37°C before use and keep at room temperature.
Assay Procedure (Acid-Stopped Method):
-
Dilute the plasma sample with Tris-NaCl Buffer (e.g., 1:10 dilution; 100 µL plasma + 900 µL buffer).
-
In a reaction tube or well, add 200 µL of the diluted plasma.
-
Pre-incubate the diluted plasma at 37°C for 3-4 minutes.
-
Prepare the substrate solution by reconstituting H-D-Pro-Phe-Arg-pNA in distilled water according to the manufacturer's instructions. Pre-warm the substrate solution to 37°C.
-
Initiate the reaction by adding 200 µL of the pre-warmed substrate solution.
-
Mix and incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid.
-
Read the absorbance at 405 nm.
-
Prepare a plasma blank for each sample by adding the reagents in reverse order (stopping solution first) without incubation. Subtract the blank absorbance from the sample absorbance.
Kinetic Method: Alternatively, the reaction can be monitored continuously. After adding the substrate to the pre-warmed diluted plasma, immediately place the cuvette or microplate in a spectrophotometer heated to 37°C and record the change in absorbance at 405 nm over time. The initial reaction velocity is determined from the linear phase of the curve.
Plasma Kallikrein-Kinin System Signaling Pathway
The plasma kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.
Simplified signaling pathway of the Plasma Kallikrein-Kinin System.
References
The Chromogenic Substrate Ac-EVKKQR-pNA: A Technical Guide for Studying the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and application of the chromogenic substrate Ac-EVKKQR-pNA in the scientific investigation of the kallikrein-kinin system (KKS). This document provides a comprehensive overview of the substrate, its mechanism of action, and detailed protocols for its use in quantifying enzyme activity and screening for inhibitors.
Introduction to the Kallikrein-Kinin System and the Role of Chromogenic Substrates
The kallikrein-kinin system is a complex signaling cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1] The key effector molecules of this system are the vasoactive peptides bradykinin (B550075) and kallidin, which are liberated from their precursors, kininogens, by the enzymatic action of kallikreins.[1]
Kallikreins are serine proteases that exist in two main forms: plasma kallikrein and tissue kallikrein.[1] Due to their central role in the KKS, the activity of these enzymes is tightly regulated. Dysregulation of kallikrein activity is implicated in a variety of diseases, making them important therapeutic targets.
The study of kallikrein activity and the screening for potential inhibitors are greatly facilitated by the use of synthetic chromogenic substrates. These substrates are short peptides that mimic the natural cleavage site of the enzyme and are conjugated to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, resulting in a measurable color change that can be quantified spectrophotometrically.[2][3] this compound is a specific chromogenic substrate designed for the sensitive and specific measurement of kallikrein activity.
This compound: A Tool for Kallikrein Research
This compound is a synthetic peptide substrate with the sequence Ac-Glu-Val-Lys-Lys-Gln-Arg-pNA. The acetyl group (Ac) at the N-terminus prevents unwanted degradation by aminopeptidases, while the C-terminal p-nitroaniline group serves as the chromogenic reporter. The peptide sequence is designed to be selectively recognized and cleaved by kallikreins, particularly plasma kallikrein, at the bond between Arginine (Arg) and pNA.
The specificity of this substrate is derived from the preference of kallikreins, which are trypsin-like serine proteases, for cleaving peptide bonds C-terminal to basic amino acid residues such as Arginine and Lysine.
Mechanism of Action
The enzymatic reaction proceeds via a typical serine protease mechanism. The kallikrein enzyme recognizes and binds to the Ac-EVKKQR peptide sequence. The active site serine of the kallikrein then attacks the carbonyl group of the Arginine residue, leading to the cleavage of the amide bond and the release of p-nitroaniline. The free pNA in solution has a distinct yellow color and a maximum absorbance at 405 nm, allowing for the continuous monitoring of enzyme activity.
Quantitative Data
While extensive peer-reviewed kinetic data specifically for this compound is not widely available in the public domain, as it is often utilized in commercial assay kits, the principles of Michaelis-Menten kinetics are applicable. The key parameters to determine for any enzyme-substrate pair are the Michaelis constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic rate constant (kcat) can be derived.
For comparison, kinetic constants for other chromogenic substrates with plasma kallikrein have been reported. For instance, the substrate S-2302 (H-D-Pro-Phe-Arg-pNA) is a well-characterized substrate for plasma kallikrein.[4][5]
Table 1: Representative Kinetic Parameters for Kallikrein Substrates
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Plasma Kallikrein | S-2302 | Data not readily available in provided search results | Data not readily available in provided search results | Data not readily available in provided search results | |
| Tissue Kallikrein | Various Peptides | Varies significantly with peptide sequence | Varies significantly with peptide sequence | Varies significantly with peptide sequence |
Note: Specific kinetic constants for this compound are not available in the provided search results. The table is structured to present such data once it becomes available through experimental determination.
Experimental Protocols
The following sections provide detailed methodologies for using this compound in key experimental applications.
Kallikrein Activity Assay
This protocol describes the determination of kallikrein activity in a purified enzyme preparation or a biological sample.
Materials:
-
Purified kallikrein or biological sample (e.g., plasma)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to the desired final working concentration in Assay Buffer. The optimal concentration should be determined experimentally but is typically around the Km value.
-
Prepare serial dilutions of the kallikrein enzyme standard or the biological sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well microplate.
-
Add 25 µL of the diluted kallikrein standard or sample to the appropriate wells.
-
Include a negative control with 25 µL of Assay Buffer instead of the enzyme/sample.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of pNA production using the molar extinction coefficient of pNA (ε = 10,660 M-1cm-1 at 405 nm, path length corrected for the volume in the well).
-
Plot the reaction rate as a function of the enzyme concentration to determine the specific activity of the kallikrein preparation.
-
Kallikrein Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential kallikrein inhibitors.
Materials:
-
Purified kallikrein enzyme
-
This compound stock solution
-
Assay Buffer
-
Compound library of potential inhibitors
-
Positive control inhibitor (e.g., a known kallikrein inhibitor)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Setup:
-
Add a small volume (e.g., 1-5 µL) of the test compounds, positive control, or vehicle (e.g., DMSO) to the appropriate wells of the microplate.
-
Add 50 µL of the diluted kallikrein enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound substrate solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm in a kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the vehicle control.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition as a function of the inhibitor concentration.
-
Signaling Pathway Context
This compound is a tool to probe the activity of a key enzyme in the kallikrein-kinin system. The activity of kallikrein has downstream consequences on the signaling pathway.
Conclusion
This compound is a valuable tool for researchers studying the kallikrein-kinin system. Its use in colorimetric assays provides a simple, robust, and quantitative method for measuring kallikrein activity and for screening potential inhibitors. While specific kinetic parameters for this substrate are not widely published, the experimental protocols provided herein offer a solid foundation for its application in the laboratory. Further characterization of its kinetic properties with both plasma and tissue kallikreins will undoubtedly enhance its utility in advancing our understanding of the kallikrein-kinin system and its role in health and disease.
References
- 1. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromogenic substrates - Haemochrom [haemochrom.de]
- 3. spectraservices.com [spectraservices.com]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
An In-depth Technical Guide to Chromogenic Substrates for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chromogenic substrates, specifically tailored for the study of serine proteases. It delves into the core principles of their mechanism, offers detailed experimental protocols for their use, presents key quantitative data for prominent substrates, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Principle: The Chromogenic Reaction
Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of proteases.[1] A specific peptide sequence, recognized by the target serine protease, is chemically linked to a chromophore, most commonly p-nitroaniline (pNA). In its bound, un-cleaved state, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and the pNA, the free pNA is released.[1] This liberated pNA imparts a distinct yellow color to the solution, which can be quantitatively measured by spectrophotometry at 405 nm. The rate of color development is directly proportional to the activity of the serine protease, allowing for precise kinetic analysis.[2][3]
The fundamental reaction can be summarized as follows:
Peptide-pNA (colorless) + Serine Protease → Peptide + pNA (yellow)
Quantitative Data for Common Chromogenic Substrates
The efficiency of a chromogenic substrate is determined by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km is a measure of the substrate's overall catalytic efficiency and selectivity.[4]
Below is a summary of key quantitative data for widely used chromogenic substrates for thrombin, Factor Xa, and plasmin.
| Substrate | Target Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| S-2238 | Human Thrombin | 0.0070 | 180 | 26,000 |
| Bovine Thrombin | 0.010 | 200 | 20,000 | |
| S-2222 | Human Factor Xa | 1.1 | 100 | 90.9 |
| Bovine Factor Xa | 0.40 | 100 | 250 | |
| S-2251 | Human Plasmin | 0.40 | 20 | 50 |
Data sourced from DiaPharma.[5] Kinetic values can vary depending on assay conditions such as pH, temperature, and ionic strength.
Experimental Protocols
The following are detailed methodologies for performing chromogenic assays with specific serine proteases.
Thrombin Activity Assay using S-2238
This protocol is designed for the quantitative determination of thrombin activity.
Materials:
-
Purified thrombin (human or bovine)
-
Chromogenic Substrate S-2238™[6]
-
Tris Buffer (50 mM Tris-HCl, pH 8.3, containing 130 mM NaCl)[5]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Stop Solution (e.g., 20% v/v acetic acid)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-2238 by reconstituting the lyophilized powder in sterile water to a concentration of 1-2 mmol/L. This stock solution is stable for over 6 months at 2-8°C.[3]
-
Prepare a working solution of thrombin by diluting the stock in the Tris Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Tris Buffer to the blank wells of the 96-well microplate.
-
Add 50 µL of the thrombin working solution to the sample wells.
-
Pre-incubate the microplate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed S-2238 stock solution to all wells to initiate the reaction.
-
-
Measurement:
-
Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader in kinetic mode.
-
Endpoint Assay: After a fixed incubation time (e.g., 10 minutes), add 50 µL of Stop Solution to each well to terminate the reaction. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
For the endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.
-
The thrombin activity is proportional to the calculated reaction rate or the final absorbance.
-
Factor Xa Activity Assay using S-2222
This protocol outlines the measurement of Factor Xa activity.
Materials:
-
Purified Factor Xa (human or bovine)
-
Chromogenic Substrate S-2222™[8]
-
Tris Buffer (50 mM Tris-HCl, pH 8.3, containing 130 mM NaCl and 0.5% BSA)[5]
-
Microplate reader
-
96-well microplate
-
Stop Solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-2222 by dissolving it in sterile water to a concentration of 1-4 mmol/L. Vigorous shaking or sonication may be required for complete dissolution. The solution is stable for at least 6 months at 2-8°C.[2]
-
Prepare a working solution of Factor Xa in the Tris Buffer.
-
-
Assay Setup:
-
Follow the same setup as the thrombin assay, using the appropriate buffer and enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the S-2222 solution and measure the absorbance at 405 nm as described for the thrombin assay.
-
-
Data Analysis:
-
Calculate the Factor Xa activity based on the rate of pNA release.
-
Plasmin Activity Assay using S-2251
This protocol is for the determination of plasmin activity.
Materials:
-
Purified plasmin or sample containing plasmin
-
Chromogenic Substrate S-2251™
-
Tris Buffer (0.05 mol/L, pH 7.4)[9]
-
Microplate reader
-
96-well microplate
-
Stop Solution (e.g., 20% acetic acid or 2% citric acid)[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-2251 at a concentration of 3-4 mmol/L in sterile water. This solution is stable for at least 6 months at 2-8°C.[10]
-
Prepare a working solution of plasmin in the Tris Buffer.
-
-
Assay Setup:
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed S-2251 working solution to all wells.[9]
-
-
Measurement:
-
Measure the absorbance at 405 nm kinetically or as an endpoint assay as described previously.
-
-
Data Analysis:
-
Calculate the plasmin activity from the rate of change in absorbance.[9]
-
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams for a key signaling pathway and a generalized experimental workflow.
Signaling Pathway: Thrombin-Mediated PAR-1 Activation
Serine proteases, such as thrombin, can act as signaling molecules by activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[11] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[11] This initiates downstream signaling cascades through G-proteins, leading to various cellular responses.
Caption: Thrombin-PAR-1 signaling cascade.
Experimental Workflow for a Chromogenic Substrate Assay
The following diagram illustrates the typical workflow for a serine protease assay using a chromogenic substrate in a 96-well plate format.
References
- 1. diapharma.com [diapharma.com]
- 2. diapharma.com [diapharma.com]
- 3. endotell.ch [endotell.ch]
- 4. diapharma.com [diapharma.com]
- 5. diapharma.com [diapharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CHROMOGENIC SUBSTRATE S-2222™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. benchchem.com [benchchem.com]
- 10. endotell.ch [endotell.ch]
- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-EVKKQR-pNA Plasma Kallikrein Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of plasma kallikrein (PKa) activity using the chromogenic substrate Ac-EVKKQR-pNA. This assay is a valuable tool for studying the kallikrein-kinin system (KKS), screening for PKa inhibitors, and investigating diseases where PKa is implicated, such as hereditary angioedema.[1][2]
Principle of the Assay
The enzymatic activity of plasma kallikrein is determined by its ability to cleave the chromogenic substrate, this compound. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][3] The rate of pNA release is directly proportional to the plasma kallikrein activity in the sample.
The reaction is as follows: this compound + H₂O ---(Plasma Kallikrein)---> Ac-EVKKQR-OH + pNA
I. Data Presentation
The following table summarizes key quantitative parameters for performing the plasma kallikrein assay. These values are based on typical conditions for similar chromogenic substrates and may require optimization for specific experimental setups.
| Parameter | Value | Notes |
| Wavelength for pNA detection | 405 nm | |
| Assay Temperature | 37°C | Maintain consistent temperature for kinetic assays.[4] |
| pH of Assay Buffer | 7.5 - 7.8 | Physiological pH is optimal for plasma kallikrein activity. |
| Substrate Concentration | Variable | Should be optimized; typically around the Km value for the enzyme. |
| Enzyme Concentration | Variable | Should be in the linear range of the assay. |
| Incubation Time | Kinetic or Endpoint | Kinetic is preferred for initial rate determination. |
| Anticoagulant for Plasma | 3.2% or 0.1 M Sodium Citrate (B86180) | |
| Centrifugation for Plasma | 2000 x g for 10-20 minutes |
II. Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the assay.
A. Materials and Reagents
-
This compound Substrate: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C or -80°C.
-
Human Plasma Kallikrein: Purified enzyme for positive controls and standard curves.
-
Plasma Samples: Collected in sodium citrate tubes. Plasma should be handled at 15-25°C to avoid cold activation of prekallikrein. For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.8.
-
Prekallikrein Activator (Optional): Dextran sulfate (B86663) (50 mg/L) or human Factor XIIa can be used to activate endogenous prekallikrein to kallikrein.
-
Inhibitor (for control): A known plasma kallikrein inhibitor (e.g., PKSI) can be used as a negative control.
-
Stop Solution: 20% Acetic Acid or 2% Citric Acid (for endpoint assays).
-
96-well Microplate: Clear, flat-bottom plates are suitable for colorimetric assays.
-
Microplate Reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature.
-
Calibrated Pipettes
B. Experimental Workflow Diagram
Caption: Workflow for the this compound plasma kallikrein assay.
C. Detailed Assay Protocol (Kinetic Method)
-
Reagent Preparation:
-
Prepare Assay Buffer and warm it to 37°C.
-
Dilute the this compound substrate stock solution to the desired working concentration in the pre-warmed Assay Buffer.
-
Prepare dilutions of purified plasma kallikrein (for standard curve) or plasma samples in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of diluted plasma sample or purified enzyme to the wells of a 96-well microplate.
-
For inhibitor studies, pre-incubate the enzyme or plasma with the inhibitor for a specified time (e.g., 15 minutes) at 37°C before adding the substrate.
-
Include appropriate controls:
-
Blank: Assay Buffer only.
-
Negative Control: Plasma sample with a specific plasma kallikrein inhibitor.
-
Positive Control: A known concentration of purified plasma kallikrein.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
D. Data Analysis
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve for each well.
-
Subtract Blank: Subtract the rate of the blank control from all sample and standard readings.
-
Determine Enzyme Activity: Use a standard curve of purified plasma kallikrein of known activity to determine the activity in the plasma samples. The activity is often expressed in units such as µmol/min/mL or nmol/min/mL.
III. Plasma Kallikrein-Kinin System Pathway
Plasma kallikrein is a central enzyme in the Kallikrein-Kinin System (KKS), which is involved in inflammation, blood pressure regulation, and coagulation.
A. KKS Activation Pathway Diagram
References
Application Notes and Protocols for Ac-EVKKQR-pNA Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, Acetyl-L-Glutamyl-L-Valyl-L-Lysyl-L-Lysyl-L-Glutaminyl-L-Arginine-p-nitroanilide (Ac-EVKKQR-pNA), is a valuable tool for studying the kinetics of specific serine proteases. This application note provides a detailed, step-by-step guide for performing an enzyme kinetics assay using this substrate, with a primary focus on Human Kallikrein 5 (KLK5), a key enzyme in skin physiology and various pathologies.
Kallikrein 5 is a trypsin-like serine protease involved in the desquamation process of the skin by degrading proteins that form cell junctions in the stratum corneum.[1][2] Dysregulation of KLK5 activity is implicated in skin diseases such as Netherton syndrome and atopic dermatitis, making it a significant target for therapeutic intervention.[1] This assay allows for the characterization of KLK5 activity and the screening of potential inhibitors.
The assay principle is based on the enzymatic cleavage of the peptide substrate by KLK5 at the C-terminal of the Arginine (Arg) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Quantitative Data Summary
| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Boc-Val-Pro-Arg-AMC | N/A | N/A | N/A | |
| Boc-Phe-Ser-Arg-AMC | N/A | N/A | N/A | |
| Gly-Pro-Arg-AMC | N/A | N/A | High | |
| Gly-Pro-Lys-AMC | N/A | N/A | Low |
Note: N/A indicates that the specific values were not provided in the cited literature, though the substrates were identified as being efficiently cleaved. The use of AMC (7-amino-4-methylcoumarin) as a fluorogenic leaving group is common for KLK5 assays and follows similar kinetic principles to pNA-based assays.
Experimental Protocols
This section provides a detailed methodology for conducting an enzyme kinetics assay with this compound and Kallikrein 5.
Materials and Reagents
-
This compound substrate
-
Recombinant Human Kallikrein 5 (active)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Kallikrein 5 Working Solution: Prepare a working solution of KLK5 in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of product formation over a reasonable time course (e.g., 10-30 minutes). A starting concentration in the low nanomolar range is recommended.
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay wells. This will be used to determine the Michaelis-Menten kinetics.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Substrate solution at various concentrations
-
Enzyme solution to initiate the reaction
A typical final reaction volume is 100-200 µL. It is recommended to include control wells:
-
Blank: Assay buffer and substrate, without the enzyme, to measure substrate auto-hydrolysis.
-
Enzyme Control: Assay buffer and enzyme, without the substrate.
-
-
Incubation: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10 to 30 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.
Data Analysis
-
Calculate the Rate of Reaction: For each substrate concentration, plot absorbance at 405 nm versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product (pNA) formation in molar concentration per minute.
-
V₀ (M/min) = (ΔAbs/min) / (ε * l)
-
ε (Molar Extinction Coefficient of pNA at 405 nm): ~9,960 M⁻¹cm⁻¹ (This value can be pH-dependent and should be determined experimentally under the specific assay conditions for highest accuracy).
-
l (Path Length): The path length of the solution in the microplate well in cm. This can be determined by measuring the absorbance of a solution with a known extinction coefficient or by using the value provided by the microplate manufacturer.
-
-
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax.
-
V₀ = (Vmax * [S]) / (Km + [S])
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the this compound enzyme kinetics assay.
Kallikrein 5 Signaling Pathway in Skin Inflammation
This diagram depicts a simplified signaling pathway initiated by Kallikrein 5 in keratinocytes, leading to an inflammatory response. Uncontrolled KLK5 activity can lead to the cleavage of Protease-Activated Receptor 2 (PAR2), which in turn activates the NF-κB pathway, resulting in the expression of pro-inflammatory cytokines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 3. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock and Working Solutions for the Chromogenic Substrate Ac-EVKKQR-pNA: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock and working solutions of the acetylated chromogenic peptide substrate, Ac-EVKKQR-pNA. This substrate is presumed to be a tool for assaying the activity of specific proteases, with evidence pointing towards its utility in caspase-6 activity assays. The release of p-nitroaniline (pNA) upon enzymatic cleavage can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.
Introduction
Chromogenic substrates are invaluable tools in enzyme kinetics and high-throughput screening for inhibitor discovery. The substrate this compound is a synthetic peptide containing a p-nitroaniline (pNA) moiety at the C-terminus. When cleaved by a specific protease, the colorless substrate releases the yellow-colored pNA molecule, which can be detected by measuring its absorbance at 405 nm. This application note provides a comprehensive guide to preparing and using this compound in enzymatic assays.
Quantitative Data Summary
A summary of key quantitative data for this compound and the resulting chromophore p-nitroaniline (pNA) is provided in the table below for easy reference.
| Parameter | Value | Notes |
| Molecular Weight (this compound) | 977.18 g/mol | Calculated based on the amino acid sequence and modifications. |
| Extinction Coefficient of pNA (ε) | 10,500 M⁻¹cm⁻¹ | At 405 nm. This value can be used to calculate the concentration of pNA released.[1] |
| Recommended Stock Solution Concentration | 10 mM | In a suitable organic solvent such as DMSO. |
| Typical Working Concentration | 50 - 200 µM | This should be optimized for the specific enzyme and assay conditions. |
| Absorbance Maximum of pNA | 405 nm |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume of DMSO (mL) * 977.18 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.77 mg of this compound.
-
Weigh the peptide: Carefully weigh the calculated amount of lyophilized this compound powder in a microcentrifuge tube.
-
Dissolve the peptide: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.
-
Ensure complete dissolution: Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 200 µM Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required volume of stock solution: To prepare a 200 µM working solution, use the following dilution formula: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of the 10 mM stock solution
-
C₁ = Concentration of the stock solution (10 mM)
-
V₂ = Final volume of the working solution
-
C₂ = Final concentration of the working solution (0.2 mM) For example, to prepare 1 mL of a 200 µM working solution, you would need 20 µL of the 10 mM stock solution.
-
-
Prepare the working solution: Add the calculated volume of the 10 mM stock solution to the appropriate volume of assay buffer.
-
Mix thoroughly: Gently vortex the solution to ensure it is homogenous.
-
Use immediately: It is recommended to prepare the working solution fresh on the day of the experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic cleavage of this compound and the workflow for preparing stock and working solutions.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Workflow for preparing stock and working solutions.
Application: Caspase-6 Activity Assay
While the specific enzyme for this compound is not definitively published, based on the peptide sequence, it is a potential substrate for caspase-6. The following is a generalized protocol for a colorimetric caspase-6 assay that can be adapted for this compound.
Materials:
-
Cell lysate or purified active caspase-6
-
200 µM this compound working solution
-
Assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare samples: Add your cell lysate (containing 50-200 µg of protein) or purified enzyme to the wells of a 96-well plate. Bring the total volume in each well to 50 µL with assay buffer.
-
Initiate the reaction: Add 50 µL of the 200 µM this compound working solution to each well to start the enzymatic reaction. The final concentration of the substrate will be 100 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the activity of the enzyme.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data analysis: The rate of pNA release is proportional to the enzyme activity. The concentration of pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the extinction coefficient of pNA (10,500 M⁻¹cm⁻¹), b is the path length of the sample in the microplate well, and c is the concentration of pNA.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound solutions for their enzymatic studies.
References
Application Notes and Protocols for Calculating Enzyme Activity Using Ac-EVKKQR-pNA Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate Ac-EVKKQR-pNA for the determination of enzyme activity. The primary application of this substrate is in the measurement of serine proteases involved in the contact activation pathway of the coagulation cascade, such as Plasma Kallikrein and Factor XIIa.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate, this compound, by the target enzyme. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified by measuring the absorbance at approximately 405 nm[1][2]. The rate of pNA release is directly proportional to the enzyme activity under the specified assay conditions.
Relevant Signaling Pathway: The Contact Activation Pathway
The this compound substrate is primarily targeted by key enzymes in the contact activation (intrinsic) pathway of coagulation. This pathway is initiated when Factor XII comes into contact with a negatively charged surface, leading to its auto-activation into Factor XIIa. Factor XIIa then activates Prekallikrein to Plasma Kallikrein, which in turn reciprocally activates more Factor XII, amplifying the cascade[3][4][5]. Plasma Kallikrein also cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent inflammatory mediator. This makes the enzymes in this pathway attractive targets for drug discovery in thrombosis and inflammation.
Caption: The Contact Activation Pathway of Coagulation.
Experimental Protocols
The following are generalized protocols for determining the activity of Plasma Kallikrein and Factor XIIa using the this compound substrate. These protocols should be optimized for specific experimental conditions.
General Experimental Workflow
Caption: General workflow for the enzyme activity assay.
Protocol 1: Plasma Kallikrein Activity Assay
1. Materials and Reagents:
-
Human Plasma Kallikrein (purified)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Human Plasma Kallikrein in Assay Buffer. The final concentration in the assay will need to be determined empirically but a starting point is 1-10 nM.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations (e.g., 10-200 µM) to determine the Km.
-
pNA Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in Assay Buffer to create a standard curve for converting absorbance values to molar concentrations.
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
For inhibitor studies, add 10 µL of inhibitor or vehicle control.
-
Add 20 µL of the enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes) for kinetic analysis. Alternatively, for an endpoint assay, stop the reaction after a fixed time with 20 µL of 50% acetic acid and read the final absorbance.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔA/min).
-
Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation in moles/min. The molar extinction coefficient (ε) for pNA is approximately 8,800 M⁻¹cm⁻¹.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Factor XIIa Activity Assay
The protocol for Factor XIIa is similar to that of Plasma Kallikrein, with potential adjustments to the buffer conditions and enzyme concentration.
1. Materials and Reagents:
-
Human Factor XIIa (purified)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Human Factor XIIa in Assay Buffer. A typical starting concentration for the assay is 5-50 nM.
-
Substrate and pNA Standard Solutions: Prepare as described in the Plasma Kallikrein protocol.
3. Assay Procedure and Data Analysis:
-
Follow the same procedure and data analysis steps as outlined for the Plasma Kallikrein assay.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from these assays. The values presented are hypothetical and should be determined experimentally.
Table 1: Michaelis-Menten Kinetic Parameters for this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasma Kallikrein | Value | Value | Value | Value |
| Factor XIIa | Value | Value | Value | Value |
Table 2: Inhibitor Potency (IC₅₀) against Plasma Kallikrein
| Inhibitor Compound | IC₅₀ (nM) |
| Inhibitor A | Value |
| Inhibitor B | Value |
| Inhibitor C | Value |
Table 3: Recommended Assay Conditions
| Parameter | Plasma Kallikrein Assay | Factor XIIa Assay |
| Enzyme Concentration | 1-10 nM | 5-50 nM |
| Substrate Concentration | 10-200 µM | 10-200 µM |
| Assay Buffer pH | 7.4 | 8.0 |
| Incubation Temperature | 37°C | 37°C |
| Reaction Time (kinetic) | 15-30 min | 15-30 min |
Conclusion
The this compound substrate provides a valuable tool for the characterization of enzymes within the contact activation pathway. The protocols and data presentation formats outlined in these application notes offer a framework for researchers in basic science and drug discovery to reliably measure the activity of Plasma Kallikrein and Factor XIIa, and to screen for their inhibitors. It is essential to empirically optimize the assay conditions for each specific application to ensure accurate and reproducible results.
References
Application of Ac-EVKKQR-pNA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-EVKKQR-pNA is a synthetic chromogenic substrate designed for the sensitive and specific measurement of protease activity. This peptide, acetylated at the N-terminus and conjugated to p-nitroaniline (pNA) at the C-terminus, serves as a valuable tool in drug discovery for identifying and characterizing inhibitors of specific proteases. Upon enzymatic cleavage at the C-terminal side of the arginine (R) residue, free p-nitroaniline is released, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity.
While the specific protease targeting the EVKKQR sequence is not explicitly documented in readily available literature, the dibasic cleavage motif (KK or KR) is characteristic of several trypsin-like serine proteases. A prominent and therapeutically relevant enzyme that recognizes such sequences is plasma kallikrein (PK) . This document will, therefore, focus on the application of this compound as a substrate for plasma kallikrein and its utility in the discovery of inhibitors for this key enzyme.
Target Enzyme: Plasma Kallikrein
Plasma kallikrein is a serine protease that plays a crucial role in various physiological and pathological processes, including the kinin-kallikrein system, coagulation cascade, and inflammatory pathways.[1][2][3] Dysregulation of plasma kallikrein activity is implicated in several diseases, making it an attractive target for therapeutic intervention.
Key Roles in Disease:
-
Hereditary Angioedema (HAE): Uncontrolled plasma kallikrein activity leads to excessive production of bradykinin (B550075), a potent vasodilator, causing recurrent episodes of severe swelling.[4][5]
-
Diabetic Macular Edema (DME) and Diabetic Retinopathy: Plasma kallikrein contributes to retinal vascular permeability and inflammation.[6]
-
Thrombosis and Coagulation Disorders: As part of the contact activation pathway, plasma kallikrein is involved in the intrinsic pathway of coagulation.[7][8][9]
-
Inflammation: The generation of bradykinin by plasma kallikrein is a key step in initiating and propagating inflammatory responses.[3]
The development of plasma kallikrein inhibitors is a significant area of drug discovery, with several drugs already approved for the treatment of HAE.[1][6]
Principle of the Assay
The enzymatic assay using this compound is based on a straightforward colorimetric principle.
Experimental Protocols
Materials Required
-
This compound substrate
-
Purified active plasma kallikrein
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds (potential inhibitors)
-
Solvent for compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water). Store at -20°C.
-
Enzyme Working Solution: Dilute the purified plasma kallikrein in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.
-
Test Compound Dilutions: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Enzyme Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Add 2 µL of the test compound dilutions or vehicle (e.g., DMSO) to the appropriate wells of a 96-well plate.
-
Add 88 µL of the plasma kallikrein working solution to each well.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes) for kinetic analysis. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 50 µL of 50% acetic acid and then read the absorbance at 405 nm.
Data Analysis
-
Calculate the rate of reaction (V₀): For kinetic assays, determine the initial velocity (mOD/min) from the linear portion of the absorbance versus time curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Parameter | Description | Example Value |
| Enzyme Concentration | Final concentration of plasma kallikrein in the assay. | 5 nM |
| Substrate Concentration | Final concentration of this compound in the assay. | 100 µM |
| Incubation Time | Duration of the enzymatic reaction. | 30 minutes |
| Wavelength | Wavelength for absorbance measurement. | 405 nm |
| IC₅₀ of a known inhibitor | Potency of a reference compound. | 50 nM |
Application in Drug Discovery: A High-Throughput Screening (HTS) Campaign
This compound is an ideal substrate for HTS campaigns to identify novel plasma kallikrein inhibitors.
The robustness and simplicity of the pNA-based assay allow for the rapid screening of large compound libraries. Hits from the primary screen can then be further characterized in dose-response assays to determine their potency (IC₅₀). Subsequently, promising candidates are evaluated for their selectivity against other related proteases to ensure a favorable safety profile. The quantitative data obtained from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the lead optimization process.
Summary
This compound serves as a valuable tool for studying the activity of plasma kallikrein and for the discovery and development of its inhibitors. The simple, robust, and cost-effective colorimetric assay format is well-suited for high-throughput screening and detailed kinetic analysis. The therapeutic importance of plasma kallikrein in a range of diseases underscores the utility of this compound in advancing drug discovery efforts targeting this key enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and development of plasma kallikrein inhibitors for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the coagulation system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Back to basics: the coagulation pathway [bloodresearch.or.kr]
Measuring Thrombin Activity in Biological Samples Using the Chromogenic Substrate S-2238
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the measurement of thrombin activity in biological samples using the specific chromogenic substrate, S-2238 (H-D-Phe-Pip-Arg-pNA). Thrombin, a key serine protease in the coagulation cascade, plays a crucial role in hemostasis and thrombosis. Accurate measurement of its activity is vital for both basic research and the development of novel anticoagulant therapies. This application note outlines the principle of the assay, provides detailed experimental procedures, and includes representative data for the kinetic analysis of thrombin. Additionally, it describes the relevant signaling pathways activated by thrombin.
Introduction
Thrombin (Factor IIa) is a pivotal enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the insoluble matrix of a blood clot. Beyond its procoagulant functions, thrombin is also a potent signaling molecule that activates a variety of cellular responses through the cleavage of Protease-Activated Receptors (PARs). Given its central role in both physiological and pathological processes, the quantification of thrombin activity is of significant interest in hematology, cardiovascular research, and drug discovery.
Chromogenic p-nitroanilide (pNA) substrates provide a simple and sensitive method for measuring protease activity. The substrate S-2238 (H-D-Phe-Pip-Arg-pNA) is a highly specific chromogenic substrate for thrombin, designed to mimic the natural cleavage site of thrombin on fibrinogen. The enzymatic cleavage of S-2238 by thrombin releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the thrombin activity in the sample.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the peptide bond C-terminal to the arginine residue in the S-2238 substrate by thrombin. This reaction releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of the increase in absorbance at 405 nm is proportional to the thrombin activity.
Reaction Scheme:
H-D-Phe-Pip-Arg-pNA ---(Thrombin)---> H-D-Phe-Pip-Arg-OH + pNA (yellow)
Materials and Reagents
-
Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA), available from various suppliers (e.g., Chromogenix, Cayman Chemical).
-
Enzyme: Purified human or bovine thrombin.
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl.
-
Stopping Reagent (for endpoint assays): 50% acetic
Determining Kinetic Parameters (Km and Vmax) for Protease Activity using the Chromogenic Substrate Ac-EVKKQR-pNA
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of key kinetic parameters, Michaelis-Menten constant (K m) and maximum reaction velocity (Vmax), for a protease utilizing the synthetic chromogenic substrate Acetyl-Glutamyl-Valyl-Lysyl-Lysyl-Glutaminyl-Arginyl-p-nitroanilide (Ac-EVKKQR-pNA). While the specific protease targeting the EVKKQR sequence is not broadly documented in readily available scientific literature, this protocol outlines a universally applicable methodology for characterizing any protease that recognizes and cleaves this substrate.
The assay is based on the enzymatic cleavage of the peptide bond C-terminal to the Arginine (R) residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The initial rate of this reaction is directly proportional to the protease activity under the given conditions. By measuring the reaction rates at various substrate concentrations, the Km and Vmax can be determined, providing crucial insights into the enzyme's catalytic efficiency and its affinity for the substrate.
Principle of the Assay
The fundamental principle of this kinetic assay lies in the spectrophotometric detection of the reaction product, p-nitroaniline (pNA). The substrate, this compound, is colorless. Upon hydrolysis by a specific protease, the colorless substrate is cleaved, releasing the peptide fragment Ac-EVKKQR and the yellow-colored pNA molecule. The rate of pNA formation can be continuously monitored by measuring the increase in absorbance at 405 nm.
The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), Vmax, and Km is described by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vmax is the maximum reaction velocity at saturating substrate concentrations.
-
[S] is the concentration of the substrate, this compound.
-
Km (Michaelis-Menten constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.
Experimental Protocol
This protocol provides a step-by-step guide for determining the kinetic parameters Km and Vmax.
Materials and Reagents
-
Protease of interest: Purified and of known concentration.
-
Substrate: this compound.
-
Assay Buffer: The choice of buffer will depend on the optimal pH and ionic strength for the specific protease. A common starting point is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
p-nitroaniline (pNA): For generating a standard curve.
-
96-well microplate: Clear, flat-bottomed for spectrophotometric readings.
-
Microplate reader: Capable of measuring absorbance at 405 nm in kinetic mode.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Preparation of Reagents
-
Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is accurately adjusted.
-
Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water, depending on solubility) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
pNA Standard Solutions: Prepare a series of pNA solutions of known concentrations (e.g., 0, 10, 20, 50, 100, 200 µM) in the assay buffer to generate a standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic assay.
Caption: Experimental workflow for the determination of protease kinetic parameters.
Assay Procedure
-
pNA Standard Curve:
-
Add 100 µL of each pNA standard solution to different wells of the 96-well plate.
-
Add 100 µL of assay buffer to a well to serve as a blank.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNA concentration and determine the linear regression equation. This will be used to convert the rate of change in absorbance (mOD/min) to the rate of product formation (µM/min). The slope of this line is the extinction coefficient of pNA under the assay conditions.
-
-
Enzyme Assay:
-
Prepare a series of substrate dilutions in the assay buffer. A typical range would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range of concentrations should be tested (e.g., 1 µM to 1 mM).
-
In the 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of assay buffer to triplicate wells for the no-substrate control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed enzyme solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis
Calculation of Initial Velocity (V₀)
-
For each substrate concentration, plot absorbance versus time.
-
Identify the initial linear portion of the curve for each reaction.
-
The slope of this linear portion represents the initial reaction rate in units of absorbance change per minute (ΔAbs/min).
-
Convert the initial rates from ΔAbs/min to µM/min using the Beer-Lambert law and the extinction coefficient of pNA determined from the standard curve. The molar extinction coefficient for pNA at 405 nm is typically around 10,600 M⁻¹cm⁻¹.
Michaelis-Menten Plot
Plot the initial velocity (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis. The data should follow a hyperbolic curve. The Vmax is the asymptote of this curve, and the Km is the substrate concentration at which V₀ is half of Vmax. Non-linear regression software can be used to fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax.
Lineweaver-Burk Plot
For a more accurate determination of Km and Vmax from a linear plot, the Lineweaver-Burk (or double reciprocal) plot is commonly used.[1] This plot linearizes the Michaelis-Menten equation:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
-
Calculate the reciprocals of the initial velocities (1/V₀) and substrate concentrations (1/[S]).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
The data should fall on a straight line.
-
The y-intercept of this line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
The slope of the line is Km/Vmax.
The following diagram illustrates the relationship between the Michaelis-Menten and Lineweaver-Burk plots.
Caption: Data analysis workflow for determining Km and Vmax.
Data Presentation
The determined kinetic parameters should be summarized in a clear and concise table.
| Substrate | Enzyme Concentration (nM) | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | User Defined | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
kcat (turnover number): Vmax / [E], where [E] is the enzyme concentration. kcat/Km (catalytic efficiency): A measure of how efficiently the enzyme converts substrate to product at low substrate concentrations.
Conclusion
This application note provides a comprehensive protocol for the determination of the kinetic parameters Km and Vmax for a protease using the chromogenic substrate this compound. By following this detailed methodology, researchers can accurately characterize the enzymatic activity of their protease of interest, which is a critical step in basic research, drug discovery, and the development of diagnostic assays. The provided templates for data analysis and presentation will aid in the clear and standardized reporting of experimental results.
References
Application Notes and Protocols for the Use of Ac-EVKKQR-pNA in Purified Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the chromogenic substrate, Acetyl-Glutamyl-Valyl-Lysyl-Lysyl-Glutaminyl-Arginyl-p-nitroanilide (Ac-EVKKQR-pNA), in purified enzyme systems. This document outlines the principles of its application, detailed experimental protocols for enzyme activity and inhibition assays, and data interpretation guidelines.
Introduction to this compound
This compound is a synthetic chromogenic substrate designed for the sensitive and specific detection of trypsin-like serine protease activity. The peptide sequence, EVKKQR, is recognized and cleaved by proteases that exhibit specificity for an arginine residue at the P1 position. Upon enzymatic cleavage C-terminal to the arginine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is a yellow chromophore with a maximum absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under defined assay conditions. This substrate is a valuable tool for characterizing enzyme kinetics, screening for inhibitors, and performing quality control of purified enzyme preparations.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the amide bond between the C-terminal arginine of the peptide sequence and the p-nitroaniline molecule. The reaction can be monitored continuously by measuring the increase in absorbance at 405 nm.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Trypsin-like Protease with this compound
This table presents example kinetic data that can be obtained for a purified enzyme using the described protocols.
| Enzyme | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) |
| Trypsin-like Protease A | 150 µM | 0.5 µmol/min/mg | 3.3 x 103 M-1s-1 |
| Trypsin-like Protease B | 250 µM | 0.8 µmol/min/mg | 3.2 x 103 M-1s-1 |
Table 2: Example Data for Inhibitor Screening Assay
This table illustrates how data from an inhibitor screening experiment can be summarized.
| Inhibitor Compound | Concentration | % Inhibition | IC50 |
| Inhibitor X | 1 µM | 85% | 150 nM |
| Inhibitor Y | 1 µM | 45% | 1.2 µM |
| Inhibitor Z | 1 µM | 10% | > 10 µM |
Experimental Protocols
Protocol 1: Enzyme Activity Assay Using this compound
This protocol describes the steps to determine the activity of a purified trypsin-like serine protease.
Materials:
-
This compound substrate
-
Purified trypsin-like serine protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Dilute the purified enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a negative control with 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Add 25 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Data Collection:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time for each enzyme concentration.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε of pNA at 405 nm = 9,940 M-1cm-1, path length needs to be determined for the specific microplate and volume).
-
Protocol 2: Inhibitor Screening Assay
This protocol outlines a method for screening potential inhibitors of a purified trypsin-like serine protease.
Materials:
-
Same as Protocol 1
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 1.
-
Prepare serial dilutions of the inhibitor compounds in the Assay Buffer.
-
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells. For the positive control (no inhibition), add 10 µL of the solvent used for the inhibitors.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at the reaction temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation and Data Collection:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction and collect data.
-
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Enzymatic Reaction and Detection
Caption: Enzymatic cleavage of this compound.
Experimental Workflow for Enzyme Kinetics
Caption: Standard workflow for enzyme kinetic analysis.
Troubleshooting Guide for Protease Assays
Caption: Decision tree for troubleshooting common assay issues.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromogenic Substrate Concentrations for Kinetic Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of chromogenic substrates, such as Ac-EVKKQR-pNA, for enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the significance of optimizing the substrate concentration for a kinetic assay?
A1: Optimizing the substrate concentration is crucial for obtaining accurate and reproducible kinetic data. The Michaelis-Menten constant (K_m) of an enzyme for its substrate is a fundamental parameter. To accurately determine K_m and the maximum reaction velocity (V_max), it is essential to test a range of substrate concentrations both below and above the expected K_m value. Using a suboptimal substrate concentration can lead to inaccurate kinetic parameter determination and misleading results.
Q2: I am observing very rapid color development upon adding the enzyme to my substrate. What could be the issue?
A2: Rapid color development that is difficult to measure accurately can be due to several factors:
-
Enzyme concentration is too high: The amount of enzyme used is catalyzing the reaction too quickly. Try reducing the enzyme concentration.
-
Substrate concentration is too high: If the substrate concentration is significantly above the K_m, the reaction will proceed at or near V_max, leading to a rapid increase in absorbance.
-
Incubation time is too long: The reaction is proceeding to completion too quickly. Reduce the time points at which you are measuring the absorbance.
Q3: My reaction rate is very low, and the absorbance change is minimal. What should I do?
A3: A low reaction rate can be attributed to:
-
Enzyme concentration is too low: Increase the enzyme concentration to a level that produces a measurable rate.
-
Substrate concentration is well below K_m: At substrate concentrations far below the K_m, the reaction rate is directly proportional to the substrate concentration. Increasing the substrate concentration should increase the reaction rate.
-
Suboptimal reaction conditions: Ensure that the buffer pH, temperature, and any required cofactors are optimal for the enzyme's activity.
-
Inactive enzyme: Verify the activity of your enzyme stock with a known positive control substrate if available.
Q4: How do I determine the initial linear range of my reaction?
A4: To determine the initial linear range, you should perform a time-course experiment. Measure the absorbance at multiple time points after initiating the reaction. Plot absorbance versus time. The initial linear range is the portion of the curve where the relationship between absorbance and time is linear. The slope of this linear portion represents the initial reaction velocity (v_o). It is crucial to use this initial velocity for kinetic calculations to ensure that the substrate concentration has not been significantly depleted and that product inhibition is negligible.
Q5: What is substrate inhibition, and how do I know if it's occurring?
A5: Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations. This can happen if the substrate binds to the enzyme in a non-productive manner at a second, inhibitory site. To determine if substrate inhibition is occurring, you need to test a wide range of substrate concentrations. If you plot reaction velocity against substrate concentration and observe a decrease in velocity after reaching a peak, this is indicative of substrate inhibition.
Experimental Protocols
Protocol: Determining the Optimal Substrate Concentration
This protocol outlines the steps to determine the optimal concentration range for a chromogenic substrate like this compound for use in enzyme kinetic studies.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that maintains its stability and activity.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is readily soluble (e.g., DMSO).
-
Assay Buffer: Prepare the buffer that will be used for the kinetic assay. This buffer should be optimized for pH and ionic strength to ensure maximal enzyme activity.
2. Preliminary Time-Course Experiment:
-
Objective: To determine the initial linear range of the reaction.
-
Procedure:
-
Choose a fixed, intermediate concentration of the substrate.
-
Add a fixed amount of enzyme to the substrate solution in the assay buffer.
-
Monitor the absorbance of the released p-nitroanilide (pNA) at 405 nm over a period of time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer or plate reader.
-
Plot absorbance versus time. Identify the time interval during which the plot is linear. This is your initial velocity period. All subsequent measurements should be taken within this time frame.
-
3. Substrate Concentration-Dependence Experiment:
-
Objective: To determine the relationship between substrate concentration and reaction velocity.
-
Procedure:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. It is recommended to use a range of concentrations that span from approximately 0.1 * K_m to 10 * K_m (if K_m is unknown, start with a broad range, for example, from low micromolar to millimolar concentrations).
-
For each substrate concentration, initiate the reaction by adding a fixed amount of enzyme.
-
Measure the absorbance at 405 nm at a single time point that falls within the previously determined linear range.
-
Convert the absorbance readings to the concentration of pNA produced using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm, this value can vary slightly with buffer conditions).
-
Calculate the initial velocity (v_o) for each substrate concentration.
-
Plot the initial velocity (v_o) as a function of the substrate concentration ([S]).
-
4. Data Analysis:
-
Fit the plot of v_o versus [S] to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the K_m and V_max values.
-
The optimal substrate concentration for routine screening or inhibitor studies is typically at or slightly above the K_m value. For detailed kinetic characterization, a range of concentrations around the K_m is necessary.
Data Presentation
Table 1: Example Data for Determining Michaelis-Menten Parameters
| [this compound] (µM) | Absorbance at 405 nm (at t = 5 min) | [pNA] (µM) | Initial Velocity (µM/min) |
| 10 | 0.050 | 4.72 | 0.94 |
| 25 | 0.110 | 10.38 | 2.08 |
| 50 | 0.180 | 16.98 | 3.40 |
| 100 | 0.280 | 26.42 | 5.28 |
| 200 | 0.400 | 37.74 | 7.55 |
| 400 | 0.550 | 51.89 | 10.38 |
| 800 | 0.680 | 64.15 | 12.83 |
| 1600 | 0.750 | 70.75 | 14.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The path length for absorbance measurement is assumed to be 1 cm.
Visualizations
Caption: Workflow for optimizing substrate concentration.
Caption: Enzymatic cleavage of a pNA substrate.
Preventing non-enzymatic hydrolysis of Ac-EVKKQR-pNA
Welcome to the technical support center for Ac-EVKKQR-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic hydrolysis of this peptide substrate during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?
A1: Non-enzymatic hydrolysis is the cleavage of chemical bonds in the absence of an enzyme, typically facilitated by factors such as pH and temperature. For this compound, this can lead to the breakdown of the peptide backbone or the cleavage of the p-nitroanilide (pNA) group, resulting in a high background signal, reduced assay sensitivity, and inaccurate quantification of enzyme activity. The presence of a glutamic acid residue in the sequence can make the peptide more susceptible to certain types of degradation.[1][2]
Q2: What are the primary factors that influence the non-enzymatic hydrolysis of this compound?
A2: The main factors are pH, temperature, and buffer composition. Peptide bonds are susceptible to hydrolysis at both acidic and alkaline pH.[1][3][4] Temperature accelerates the rate of chemical reactions, including hydrolysis. The choice of buffer can also play a role, as some buffer species can catalyze hydrolysis.
Q3: How does the sequence of this compound affect its stability?
A3: The peptide sequence contains a glutamic acid (E) residue. Peptides containing glutamic acid can be more prone to specific degradation pathways. However, the N-terminal acetylation of the peptide is a crucial stabilizing feature as it blocks the free amino group, thereby preventing a common degradation mechanism known as "backbiting," where the N-terminal amine attacks a nearby peptide bond.
Q4: What are the ideal storage conditions for lyophilized and solubilized this compound?
A4: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a desiccator to protect it from moisture. Once in solution, the peptide is significantly less stable. If storage in solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C for the shortest possible time. A slightly acidic pH of 5-6 is generally recommended for peptide solutions to minimize degradation.
Q5: Can the ionic strength of the buffer affect the stability of this compound?
A5: Yes, the ionic strength of the buffer can influence the stability of peptides. Changes in ionic strength can affect the conformation of the peptide and the rates of hydrolytic reactions. Therefore, it is important to maintain a consistent ionic strength in your experiments.
Troubleshooting Guide: High Background Signal
A high background signal in assays using this compound is often indicative of non-enzymatic hydrolysis, leading to the spontaneous release of p-nitroaniline.
| Symptom | Potential Cause | Troubleshooting Steps |
| High absorbance in "no enzyme" control wells | Non-enzymatic hydrolysis of the substrate | 1. Optimize Buffer pH: The rate of hydrolysis is highly pH-dependent. Empirically determine the optimal pH for your enzyme that minimizes substrate hydrolysis. A slightly acidic to neutral pH (e.g., pH 6.0-7.5) is often a good starting point. 2. Lower Incubation Temperature: If your enzyme is active at a lower temperature, reducing the assay temperature can significantly decrease the rate of non-enzymatic hydrolysis. 3. Change Buffer Type: Some buffer components can catalyze hydrolysis. If using a phosphate (B84403) buffer, consider switching to a Tris or HEPES buffer, or vice versa, and evaluate the impact on background signal. 4. Prepare Fresh Substrate Solution: The stability of the peptide in solution is limited. Prepare the this compound solution fresh for each experiment. |
| Gradual increase in background over time | Slow, continuous hydrolysis of the substrate in the stock solution | 1. Aliquot and Store Properly: Upon reconstitution, immediately aliquot the substrate solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Evaluate Stock Solution Stability: Perform a time-course experiment on your substrate stock solution to determine its stability under your storage conditions. |
| Inconsistent background across the plate | Contamination or improper plate washing | 1. Ensure Proper Washing: Inadequate washing between steps in an ELISA-like format can leave residual reagents that contribute to the background. 2. Check for Contamination: Ensure all reagents and equipment are free from microbial or chemical contaminants. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol allows for the quantitative analysis of the degradation of this compound over time under various conditions.
Materials:
-
This compound
-
A selection of buffers (e.g., 50 mM Phosphate, 50 mM Tris-HCl, 50 mM HEPES) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each of the selected buffers to a final concentration of 1 mg/mL.
-
Aliquot the solutions into separate tubes for each time point and condition to be tested.
-
-
Incubation:
-
Incubate the aliquots at the desired temperature (e.g., 25°C, 37°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition and immediately stop the reaction by freezing at -80°C or by adding an equal volume of 1% TFA in ACN to precipitate proteins if in a complex matrix.
-
-
RP-HPLC Analysis:
-
Analyze the samples by RP-HPLC. A typical gradient might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 30 minutes
-
Detection: 214 nm or 280 nm (for the peptide) and 405 nm (for free pNA)
-
-
The peak corresponding to the intact this compound will decrease over time, while a new peak corresponding to the hydrolyzed product(s) may appear.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the time zero sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Protocol 2: Optimization of Assay Buffer to Minimize Non-Enzymatic Hydrolysis
This protocol helps identify the optimal buffer system that maintains enzymatic activity while minimizing substrate degradation.
Materials:
-
This compound
-
Your enzyme of interest
-
A selection of buffers (e.g., Phosphate, Tris-HCl, HEPES, MES) at various pH values and concentrations
-
Microplate reader
Procedure:
-
Prepare a Matrix of Buffer Conditions:
-
Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and, if necessary, different buffer species.
-
-
Measure Non-Enzymatic Hydrolysis (Background):
-
In a 96-well plate, add the this compound substrate to each buffer condition in the absence of the enzyme.
-
Incubate the plate at the intended assay temperature.
-
Monitor the absorbance at 405 nm over time. The rate of absorbance increase is proportional to the rate of non-enzymatic hydrolysis.
-
-
Measure Enzymatic Activity:
-
In a separate set of wells, perform the enzyme assay under the same matrix of buffer conditions, this time including the enzyme.
-
Monitor the absorbance at 405 nm over time.
-
-
Data Analysis:
-
For each buffer condition, calculate the initial rate of non-enzymatic hydrolysis (background rate) and the initial rate of the enzymatic reaction.
-
Subtract the background rate from the enzymatic rate to obtain the true enzymatic activity.
-
Identify the buffer condition that provides the highest true enzymatic activity with the lowest background rate.
-
Quantitative Data Summary
The following tables provide representative data on the stability of peptides under different conditions. Note that the exact rates for this compound will be sequence-dependent and should be determined experimentally.
Table 1: Effect of pH on the Half-Life of a Model Peptide at 37°C
| pH | Half-Life (hours) | Predominant Degradation Mechanism |
| 3.0 | 72 | Scission and Backbiting |
| 5.0 | 250 | Minimal Hydrolysis |
| 7.0 | 150 | Backbiting |
| 9.0 | 50 | Scission |
Table 2: Effect of Temperature on the Relative Rate of Hydrolysis of a Model Peptide at pH 7.0
| Temperature (°C) | Relative Rate of Hydrolysis |
| 4 | 0.1 |
| 25 | 1.0 |
| 37 | 2.5 |
| 50 | 7.8 |
Table 3: Influence of Buffer Type on Non-Enzymatic Hydrolysis Rate at 37°C, pH 7.5
| Buffer (50 mM) | Relative Hydrolysis Rate |
| MES | 0.8 |
| HEPES | 1.0 |
| Tris-HCl | 1.2 |
| Phosphate | 1.5 |
Visualizations
Caption: Workflow for assessing peptide stability.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Ac-EVKKQR-pNA assay variability and how to reduce it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-EVKKQR-pNA chromogenic assay. The information is designed to help users identify and resolve common issues, thereby reducing assay variability and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is a synthetic peptide that mimics the natural cleavage site of a specific protease. When the protease cleaves the peptide bond after the Arginine (R) residue, it releases p-Nitroaniline (pNA). Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the protease in the sample.
Q2: Which protease is this compound designed to detect?
While the exact protease specificity can depend on the supplier, the amino acid sequence "KQR" suggests that this substrate is likely designed for the measurement of kallikrein-like activity, particularly plasma kallikrein (PKa). Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), which is involved in inflammation, blood pressure regulation, and coagulation.
Q3: What are the most common sources of variability in this assay?
Variability in the this compound assay can arise from several factors, including:
-
Sample Handling: Improper collection, processing, and storage of plasma samples can lead to premature activation or degradation of the target enzyme.[1][2][3]
-
Reagent Preparation: Inaccurate concentrations of the substrate or enzyme, as well as improper buffer pH, can significantly affect the reaction rate.
-
Pipetting Errors: Inconsistent and inaccurate pipetting, especially of small volumes, is a major source of variability between replicate wells.[4]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Maintaining a consistent temperature during the assay is critical for reproducible results.[4]
-
Incubation Time: The timing of the reaction is crucial. Inconsistent incubation times will lead to variable results.
-
High Background: This can be caused by substrate instability (autohydrolysis) or the presence of other proteases in the sample that can cleave the substrate.
Q4: How can I be sure that the activity I'm measuring is specific to plasma kallikrein?
To ensure the specificity of the assay for plasma kallikrein, it is highly recommended to include a control with a specific plasma kallikrein inhibitor (PKSI). By comparing the activity in the presence and absence of the inhibitor, you can determine the proportion of the signal that is due to plasma kallikrein activity. A significant reduction in signal in the presence of the inhibitor confirms the specificity of the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate Instability (Autohydrolysis): The this compound substrate may be degrading spontaneously in the assay buffer. | - Perform a "substrate only" control (no enzyme) to quantify the rate of autohydrolysis.- If autohydrolysis is high, consider preparing the substrate solution fresh for each experiment.- Optimize the pH of the assay buffer, as substrate stability can be pH-dependent. |
| 2. Contaminating Proteases: The sample (e.g., plasma) may contain other proteases that can cleave the substrate. | - Include a specific plasma kallikrein inhibitor in a control well to differentiate its activity from other proteases. | |
| 3. Reagent Contamination: Buffers or other reagents may be contaminated with proteases. | - Use high-purity reagents and sterile, nuclease-free water.- Prepare fresh buffers regularly. | |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent pipetting volumes, especially for the enzyme or substrate. | - Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| 2. Temperature Gradients: Uneven temperature across the microplate during incubation. | - Ensure the microplate is uniformly heated by using a reliable incubator with good temperature distribution.- Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer. | |
| 3. Incomplete Mixing: Reagents not being thoroughly mixed in the wells. | - Gently tap the plate or use a plate shaker after adding each reagent to ensure complete mixing. | |
| Low or No Signal | 1. Inactive Enzyme: The protease may have lost its activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme to verify assay components are working. |
| 2. Incorrect Assay Conditions: The pH or ionic strength of the buffer may not be optimal for the enzyme. | - Verify that the assay buffer is at the optimal pH for plasma kallikrein activity (typically pH 7.4-7.8). | |
| 3. Presence of Inhibitors: The sample may contain endogenous or exogenous inhibitors of the protease. | - If using plasma samples, be aware of endogenous protease inhibitors. Sample dilution may be necessary. |
Data Presentation
Table 1: Representative Kinetic Parameters for pNA-Based Kallikrein Substrates
| Substrate | Enzyme | Km (mM) | Reference |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 0.2 |
Understanding Km and Vmax:
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Table 2: Typical Coefficients of Variation (CV) in Plasma Kallikrein Assays
| Assay Parameter | Typical CV (%) | Reference |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 15% |
The CV is a measure of the relative variability of the assay. Lower CV values indicate higher precision.
Experimental Protocols
Protocol 1: Measurement of Plasma Kallikrein Activity using this compound
Materials:
-
This compound substrate
-
Human plasma (citrated)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Specific Plasma Kallikrein Inhibitor (PKSI) (optional, for specificity control)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Calibrated pipettes
Procedure:
-
Reagent Preparation:
-
Prepare the this compound substrate solution in the assay buffer to the desired final concentration. Protect the solution from light.
-
If using, prepare a stock solution of the PKSI.
-
Warm all reagents to the assay temperature (e.g., 37°C).
-
-
Sample Preparation:
-
Collect blood into citrate (B86180) tubes. To minimize ex vivo activation of the kallikrein-kinin system, use a clean venipuncture and discard the first tube of blood.
-
Centrifuge the blood at 2000 x g for 20 minutes to obtain platelet-poor plasma.
-
Plasma samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Thaw plasma samples on ice and keep them on ice until use.
-
Dilute the plasma samples in the assay buffer as needed.
-
-
Assay Setup (per well):
-
Sample Wells: Add diluted plasma to the wells.
-
Inhibitor Control Wells (optional): Add diluted plasma and the PKSI to the wells. Incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Blank Wells: Add assay buffer instead of plasma. This will be used to subtract the background absorbance.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in the reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well.
-
Subtract the rate of the blank wells from the rate of the sample wells.
-
The plasma kallikrein activity is proportional to this corrected rate.
-
Mandatory Visualizations
Caption: Kallikrein-Kinin System signaling pathway.
Caption: this compound experimental workflow.
Caption: Logical troubleshooting for high assay variability.
References
Common pitfalls in using Ac-EVKKQR-pNA and solutions
Welcome to the technical support center for the chromogenic protease substrate Ac-EVKKQR-pNA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this substrate effectively. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which type of enzyme is it a substrate?
This compound is a short peptide sequence (Glu-Val-Lys-Lys-Gln-Arg) that is chemically modified with an N-terminal acetyl group (Ac) and a C-terminal p-nitroaniline (pNA) group. It serves as a chromogenic substrate for certain proteases. The pNA molecule is released upon enzymatic cleavage of the peptide bond, resulting in a yellow color that can be quantified spectrophotometrically at approximately 405 nm.
While the specific protease targeting the EVKKQR sequence is not definitively established in publicly available literature, the presence of lysine (B10760008) (K) and arginine (R) residues at the C-terminus strongly suggests that it is a substrate for trypsin-like serine proteases . These enzymes typically cleave peptide bonds C-terminal to basic amino acid residues.
Q2: I am having difficulty dissolving the lyophilized this compound powder in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the pNA group. Direct dissolution in aqueous solutions is often challenging.
Solution:
-
First, dissolve the lyophilized powder in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.
-
Then, add this stock solution dropwise to your aqueous experimental buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid affecting enzyme activity.
Q3: How should I properly store the this compound substrate?
To ensure the stability and longevity of the substrate, proper storage is critical.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccated environment. |
| Stock Solution (in DMSO or DMF) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. |
| Working Solution (in aqueous buffer) | Prepare fresh before each experiment. Avoid storing for extended periods. |
Q4: My assay is showing high background absorbance. What could be the cause?
High background absorbance can arise from several factors:
-
Substrate Instability: The substrate may be degrading spontaneously. Ensure it is stored correctly and that the working solution is freshly prepared.
-
Buffer Components: Some buffer components may interfere with the absorbance reading at 405 nm. Run a control with just the buffer and substrate (no enzyme) to check for this.
-
Contamination: The substrate or buffer may be contaminated with a protease. Use sterile, filtered solutions and handle them with care.
Q5: I am not observing any enzymatic activity, or the activity is very low.
If you are not seeing the expected increase in absorbance at 405 nm, consider the following potential issues:
-
Incorrect Enzyme: this compound is likely specific for a particular protease. Confirm that you are using an appropriate enzyme (e.g., a trypsin-like serine protease).
-
Enzyme Inactivity: Your enzyme may have lost its activity due to improper storage or handling. Verify the activity of your enzyme using a known, standard substrate.
-
Sub-optimal Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and ionic strength. Ensure your assay buffer is at the optimal pH for your enzyme and that the incubation temperature is appropriate.
-
Presence of Inhibitors: Your sample or buffer may contain protease inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon adding stock solution to buffer | Poor solubility of the substrate. | Add the stock solution dropwise to the buffer while vortexing. Try using a slightly higher concentration of the organic solvent in your stock solution. |
| High background signal in the absence of enzyme | Spontaneous hydrolysis of the substrate or contamination. | Prepare fresh substrate solutions. Test for buffer-induced hydrolysis by incubating the substrate in the assay buffer alone. Use fresh, sterile buffers. |
| No or low signal with enzyme | Incorrect enzyme, inactive enzyme, or suboptimal assay conditions. | Verify that you are using a protease that recognizes the EVKKQR sequence. Check enzyme activity with a control substrate. Optimize assay pH, temperature, and buffer composition. |
| Assay signal plateaus quickly | Substrate depletion or enzyme instability. | Reduce the enzyme concentration or increase the initial substrate concentration. Ensure the enzyme is stable under the assay conditions for the duration of the experiment. |
| Inconsistent results between replicates | Pipetting errors or poor mixing. | Ensure accurate pipetting of all reagents. Mix the reaction components thoroughly before starting the measurement. |
Experimental Protocols
General Protocol for a Protease Activity Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your protease of interest (e.g., Tris-HCl or HEPES with a pH in the optimal range for the enzyme).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Enzyme Solution: Prepare a stock solution of your protease in the assay buffer. The optimal concentration will need to be determined experimentally.
-
-
Assay Procedure:
-
Add the desired volume of assay buffer to each well of a 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration should be optimized for your specific enzyme, but a starting point is often in the range of 100-200 µM.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for your enzyme.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each time point, subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
The rate of the reaction can be calculated from the slope of this linear portion.
-
Visualizations
Caption: Experimental workflow for a protease assay using this compound.
Caption: General mechanism of a colorimetric protease assay.
Ac-EVKKQR-pNA stability and proper storage conditions
Disclaimer: Specific stability and storage data for the peptide nucleic acid (PNA) sequence Ac-EVKKQR-pNA are not publicly available. The following information is based on the general properties of PNAs and should be considered as a guideline. For critical applications, it is highly recommended to perform in-house stability studies or obtain a product-specific datasheet from the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for PNA oligonucleotides like this compound?
A: Lyophilized PNA oligonucleotides are generally stable for extended periods when stored under proper conditions. For optimal long-term stability, lyophilized PNAs should be stored at -20°C or colder, desiccated, and protected from light. When stored under these conditions, PNAs are expected to be stable for at least one to two years.
Q2: How should I store this compound once it is reconstituted in a solvent?
A: The stability of PNAs in solution is dependent on the storage buffer and temperature. It is generally recommended to prepare aliquots of the reconstituted PNA to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or colder. The choice of solvent is crucial; nuclease-free water or appropriate buffer systems (e.g., TE buffer) are commonly used. The pH of the storage buffer should be maintained within a neutral and stable range, as extreme pH values can affect the integrity of the PNA.
Q3: Are PNA oligonucleotides sensitive to freeze-thaw cycles?
A: While PNAs are generally more robust than DNA or RNA, repeated freeze-thaw cycles can still lead to degradation and a decrease in experimental reproducibility. It is best practice to aliquot reconstituted PNA into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: What is the general thermal stability of PNAs?
A: PNA-nucleic acid duplexes are known to be more thermally stable than the corresponding DNA-DNA or RNA-RNA duplexes.[1][2] This increased stability is attributed to the neutral backbone of PNAs, which eliminates electrostatic repulsion.[2] However, prolonged exposure to high temperatures can still lead to degradation. For instance, while some PNAs show stability at room temperature for a limited time, they can undergo complete solvolysis at temperatures above 80°C.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Binding Assays
| Possible Cause | Troubleshooting Step |
| PNA Degradation | - Ensure PNA has been stored correctly (lyophilized at -20°C, in aliquots if in solution).- Avoid multiple freeze-thaw cycles.- Run a quality control check (e.g., HPLC or mass spectrometry) on an aliquot of your PNA stock. |
| Suboptimal Hybridization Conditions | - Optimize hybridization buffer composition (salt concentration can still influence PNA-DNA/RNA binding).- Adjust hybridization temperature and time.- Verify the concentration and integrity of the target nucleic acid. |
| Incorrect PNA Concentration | - Re-quantify the PNA stock solution using a reliable method (e.g., UV-Vis spectroscopy at 260 nm, using the appropriate molar extinction coefficient). |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | - Increase the stringency of washing steps (higher temperature, lower salt concentration).- Include blocking agents (e.g., BSA, salmon sperm DNA) in the hybridization buffer.- Titrate the PNA concentration to find the optimal signal-to-noise ratio. |
| Contamination | - Use nuclease-free water and reagents.- Maintain a clean working environment to prevent cross-contamination. |
Experimental Protocols
General Protocol for PNA Reconstitution
-
Centrifuge: Briefly centrifuge the vial containing the lyophilized PNA to ensure the pellet is at the bottom.
-
Solvent Addition: Add the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration.
-
Vortex: Gently vortex the vial to dissolve the PNA pellet completely.
-
Incubation (Optional): If the PNA is difficult to dissolve, a brief incubation at a slightly elevated temperature (e.g., 37-50°C) for a few minutes can be helpful.
-
Aliquot: Dispense the PNA solution into single-use, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or colder, protected from light.
Visualizations
Caption: Recommended workflow for PNA storage and handling.
Caption: Troubleshooting logic for low signal in PNA assays.
References
- 1. Thermal Stability of Peptide Nucleic Acid Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Plasma Kallikrein Substrates: Evaluating Ac-EVKKQR-pNA and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of plasma kallikrein (PK) activity. This guide provides a comparative analysis of the chromogenic substrate Ac-EVKKQR-pNA with other commercially available options, offering insights into their performance based on available data.
Plasma kallikrein, a serine protease, plays a pivotal role in the kallikrein-kinin system, contributing to inflammation, blood pressure regulation, and coagulation. The enzymatic activity of PK is commonly assayed using synthetic chromogenic substrates that release p-nitroaniline (pNA), a yellow chromophore, upon cleavage. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.
This guide focuses on the properties of this compound in relation to established substrates like S-2302 and Pefachrome® PK, providing a framework for substrate selection in research and drug development applications.
Quantitative Comparison of Plasma Kallikrein Substrates
The efficiency of an enzyme's catalysis is best described by its kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Kₘ value signifies a higher affinity. The kcat represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Peptide Sequence | Kₘ | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| This compound | Ac-Glu-Val-Lys-Lys-Gln-Arg-pNA | Data not available | Data not available | Data not available |
| S-2302 | H-D-Pro-Phe-Arg-pNA | 200 µM[1] | 200[2] | 1.0 x 10⁶ |
| Pefachrome® PK | H-D-Abu-CHA-Arg-pNA | 7.48 µM[3] | Data not available | Data not available |
| Chromozym-PK | Bz-Pro-Phe-Arg-pNA | Data not available | Data not available | Data not available |
Note: The activity of Chromozym-PK has been correlated with S-2302, with the relationship described as: y = 0.28x + 0.82 (r = 0.94), where y is the activity with Chromozym-PK and x is the activity with S-2302[1].
Experimental Protocols
To facilitate the direct comparison of different plasma kallikrein substrates, a standardized experimental protocol is essential. The following protocol outlines a general procedure for determining the kinetic parameters of a given substrate.
General Protocol for Kinetic Analysis of Plasma Kallikrein Substrates
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrates (e.g., this compound, S-2302, Pefachrome® PK)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified human plasma kallikrein in assay buffer. The final concentration should be optimized for the specific assay conditions.
-
Prepare a series of dilutions of the chromogenic substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ value.
-
-
Assay Execution:
-
To each well of a 96-well microplate, add a fixed volume of the plasma kallikrein solution.
-
Initiate the reaction by adding a specific volume of the substrate dilution to each well.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Determine the catalytic efficiency by calculating the kcat/Kₘ ratio.
-
Mandatory Visualizations
Plasma Kallikrein Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the activation of the kinin-kallikrein system.
Caption: The plasma kallikrein signaling cascade.
Experimental Workflow for Substrate Comparison
This diagram outlines a typical workflow for the comparative evaluation of different plasma kallikrein substrates.
Caption: Workflow for comparing plasma kallikrein substrates.
Discussion and Conclusion
The selection of a suitable chromogenic substrate is a critical step in the reliable measurement of plasma kallikrein activity. While S-2302 is a well-characterized and widely used substrate with a known Kₘ of 200 µM and a kcat of 200 s⁻¹, Pefachrome® PK exhibits a significantly lower Kₘ of 7.48 µM, suggesting a higher affinity for plasma kallikrein.
The peptide sequence of this compound suggests it is a plausible substrate for plasma kallikrein, given the enzyme's preference for cleaving after arginine residues. However, without publicly available kinetic data, a direct quantitative comparison of its performance against established substrates like S-2302 and Pefachrome® PK is not possible.
For researchers considering the use of this compound, it is highly recommended to perform in-house kinetic studies following the general protocol outlined in this guide. This will allow for a direct comparison with other substrates under identical experimental conditions, ensuring the selection of the most appropriate reagent for their specific research needs. The provided diagrams of the signaling pathway and experimental workflow serve as valuable tools for understanding the context and practical execution of these comparative studies.
References
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of PK-120, a novel substrate for plasma kallikrein, from guinea pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cryopep.com [cryopep.com]
Comparative Analysis of Ac-EVKKQR-pNA Cross-Reactivity with Trypsin-Like Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protease Substrate Specificity
The synthetic chromogenic substrate, Ac-EVKKQR-pNA, is designed for the specific assessment of certain trypsin-like serine protease activities. Its peptide sequence, EVKKQR, suggests a primary cleavage site after the P1 Arginine (Arg) residue, a characteristic feature of this class of enzymes. However, the residues at positions P2 to P6 (Lys, Lys, Val, Glu) play a crucial role in determining the substrate's specificity and can lead to cross-reactivity with other proteases that exhibit similar substrate preferences. This guide provides a comparative analysis of the substrate's potential cross-reactivity, supported by experimental data from analogous peptide substrates, and outlines a detailed protocol for assessing such interactions.
Data on Protease Specificity with Analogous Substrates
| Protease | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 10.5 | 50 | 210,000 |
| Z-Phe-Arg-pNA | 3.2 | 30 | 107,000 | |
| Human Plasmin | H-D-Val-Leu-Lys-pNA | 12 | 250 | 48,000 |
| Tos-Gly-Pro-Lys-pNA | 1.5 | 300 | 5,000 | |
| Bovine Trypsin | Benzoyl-Phe-Val-Arg-pNA | 60 | 30 | 2,000,000 |
| Benzoyl-L-Arg-pNA | 0.04 | 50 | 800 | |
| Human Thrombin | H-D-Phe-Pip-Arg-pNA | 120 | 5 | 24,000,000 |
| Tos-Gly-Pro-Arg-pNA | 7.5 | 30 | 250,000 |
Note: This table presents data for substrates analogous to this compound to illustrate the principles of protease cross-reactivity. The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Workflow for Assessing Protease Cross-Reactivity
The following diagram illustrates a typical experimental workflow for determining the cross-reactivity of a protease substrate.
Experimental Protocol
This protocol provides a detailed methodology for assessing the cross-reactivity of this compound with a panel of trypsin-like serine proteases.
1. Materials and Reagents:
-
Substrate: this compound (lyophilized powder)
-
Proteases: Highly purified preparations of target proteases (e.g., human plasma kallikrein, human plasmin, bovine trypsin, human thrombin).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (or the optimal buffer for the specific protease being tested).
-
Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate Reader: Capable of measuring absorbance at 405 nm in kinetic mode.
-
96-well Microplates: Clear, flat-bottom.
2. Preparation of Solutions:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Protease Stock Solutions: Reconstitute each lyophilized protease in the appropriate buffer to a known stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Substrate Solutions: On the day of the experiment, prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 500 µM).
-
Working Protease Solutions: Dilute the protease stock solutions in the assay buffer to a final concentration suitable for the assay. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
3. Assay Procedure:
-
Plate Setup: To each well of a 96-well microplate, add a specific volume of the working substrate solution. Include wells with assay buffer only as a blank control.
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a specific volume of the working protease solution to each well. Mix gently by pipetting or using the plate reader's shaking function.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader, pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes. The rate of p-nitroaniline release is directly proportional to the rate of increase in absorbance.
4. Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the rate of product formation (moles/minute) using the molar extinction coefficient of p-nitroaniline at 405 nm (ε = 10,600 M⁻¹cm⁻¹).
-
Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate Catalytic Efficiency (kcat/Km): Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration. The catalytic efficiency is then calculated as the ratio of kcat to Km.
-
Comparative Analysis: Compare the kcat/Km values for this compound across the different proteases tested. A higher kcat/Km value indicates a higher specificity of the protease for the substrate.
Logical Relationship of Substrate Specificity
The following diagram illustrates the relationship between the substrate sequence and its interaction with the active site of a trypsin-like serine protease, which ultimately determines the specificity of cleavage.
This guide provides a framework for understanding and evaluating the cross-reactivity of the chromogenic substrate this compound. By performing the described experimental protocol and analyzing the kinetic data, researchers can obtain a comprehensive profile of the substrate's specificity, which is essential for the accurate interpretation of enzyme activity assays and for the development of selective protease inhibitors.
Benchmarking New Protease Inhibitors with Ac-EVKKQR-pNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new protease inhibitors against the chromogenic substrate Ac-EVKKQR-pNA. The primary targets for this substrate are key serine proteases of the contact activation system: Plasma Kallikrein and Factor XIIa . Understanding the inhibitory activity against these enzymes is crucial for the development of therapeutics targeting a range of pathologies, including hereditary angioedema, thrombosis, and inflammation.
This document outlines the necessary experimental protocols, presents templates for data comparison, and visualizes the relevant biological pathways and experimental workflows to facilitate a thorough and objective evaluation of novel inhibitory compounds.
Target Proteases and Substrate
The this compound substrate is designed for high specificity towards proteases that cleave after an Arginine (R) residue, a characteristic of Plasma Kallikrein and Factor XIIa. Upon cleavage, p-Nitroaniline (pNA) is released, which can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.
-
Plasma Kallikrein (PKa): A serine protease that plays a central role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator involved in inflammation and pain.[1] Dysregulation of plasma kallikrein activity is implicated in diseases like hereditary angioedema (HAE).[2][3]
-
Factor XIIa (FXIIa): A serine protease that initiates the intrinsic pathway of coagulation (the contact activation system).[4] It also activates plasma prekallikrein to plasma kallikrein.[4]
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate benchmarking of new protease inhibitors.
Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
Objective: To determine the substrate concentration at which the enzyme reaction rate is at half-maximum (Km) and the maximum reaction rate (Vmax) for the target protease with this compound.
Materials:
-
Purified, active human Plasma Kallikrein or Factor XIIa
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to various concentrations in Assay Buffer.
-
Add a fixed concentration of the target protease (e.g., 10 nM Plasma Kallikrein) to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of pNA production) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Determination of IC50 Values for New and Benchmark Inhibitors
Objective: To determine the concentration of an inhibitor that reduces the protease activity by 50% (IC50).
Materials:
-
Purified, active human Plasma Kallikrein or Factor XIIa
-
This compound substrate
-
New inhibitory compounds and benchmark inhibitors (e.g., C1-inhibitor, Ecallantide, Lanadelumab)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the new and benchmark inhibitors in Assay Buffer.
-
In the wells of a 96-well plate, add a fixed concentration of the target protease.
-
Add the various concentrations of the inhibitors to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the this compound substrate at a concentration equal to or below the determined Km value.
-
Measure the absorbance at 405 nm over time, as described above.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation for Comparative Analysis
For a clear and direct comparison, all quantitative data should be summarized in tables. Below are template tables for researchers to populate with their experimental data.
Table 1: Michaelis-Menten Kinetic Parameters for Proteases with this compound
| Protease | Km (µM) | Vmax (mOD/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasma Kallikrein | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| Factor XIIa | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
Table 2: IC50 Values of Inhibitors against Plasma Kallikrein using this compound
| Inhibitor | Type | IC50 (nM) |
| New Inhibitor 1 | [e.g., Small Molecule] | [Your Data] |
| New Inhibitor 2 | [e.g., Peptide] | [Your Data] |
| Benchmark Inhibitors | ||
| C1-Inhibitor | Serpin | [Your Data] |
| Ecallantide | Peptide | [Your Data] |
| Lanadelumab | Monoclonal Antibody | [Your Data] |
Table 3: IC50 Values of Inhibitors against Factor XIIa using this compound
| Inhibitor | Type | IC50 (µM) |
| New Inhibitor 1 | [e.g., Small Molecule] | [Your Data] |
| New Inhibitor 2 | [e.g., Small Molecule] | [Your Data] |
| Benchmark Inhibitors | ||
| [Known FXIIa Inhibitor 1] | [e.g., Small Molecule] | [Your Data] |
| [Known FXIIa Inhibitor 2] | [e.g., Small Molecule] | [Your Data] |
Visualizing Pathways and Workflows
The Kallikrein-Kinin System and Intrinsic Coagulation Pathway
The following diagram illustrates the interconnected pathways involving Plasma Kallikrein and Factor XIIa.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a new protease inhibitor.
References
- 1. Patterns of C1-Inhibitor Plasma Levels and Kinin–Kallikrein System Activation in Relation to COVID-19 Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecallantide: a plasma kallikrein inhibitor for the treatment of acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C1 Inhibitor and Prolylcarboxypeptidase Modulate Prekallikrein Activation on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kallikrein Activity Measurement: A Comparative Analysis of Chromogenic Substrates
For researchers, scientists, and drug development professionals navigating the complexities of the kallikrein-kinin system, accurate and reliable measurement of kallikrein activity is paramount. This guide provides a detailed comparison of chromogenic substrates used for this purpose, with a focus on the widely utilized substrate, S-2302, as a standard for plasma kallikrein activity measurement.
This publication will delve into the experimental protocols, comparative performance data, and the underlying signaling pathways to equip you with the knowledge to select the most appropriate tools for your research needs.
Introduction to Kallikrein and its Measurement
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. They are broadly classified into two main types: plasma kallikrein and tissue kallikrein, each with distinct activation pathways and substrate specificities. The enzymatic activity of kallikreins is typically measured by monitoring the cleavage of a specific substrate. Chromogenic substrates, which release a colored molecule (p-nitroaniline, pNA) upon cleavage, offer a straightforward and quantifiable method for this analysis.
A note on the substrate Ac-EVKKQR-pNA: Extensive searches for a commercially available or academically documented kallikrein substrate with the sequence this compound did not yield any results. It is possible that this is a novel, highly specialized, or proprietary substrate not yet widely reported in scientific literature. Therefore, this guide will focus on the well-established and widely used chromogenic substrate S-2302 as the standard for comparison against other known alternatives.
The Kallikrein-Kinin Signaling Pathway
The kallikrein-kinin system is a cascade that leads to the generation of potent inflammatory mediators called kinins. Understanding this pathway is essential for interpreting kallikrein activity data. There are two primary pathways for kinin generation:
-
The Plasma Kallikrein-Kinin System: This system is initiated by the activation of Factor XII on negatively charged surfaces, leading to the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the inflammatory peptide bradykinin.
-
The Tissue Kallikrein-Kinin System: Tissue kallikrein, on the other hand, is secreted and acts locally. It primarily cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (B13266) (Lys-bradykinin).
These kinins then exert their effects by binding to B1 and B2 receptors, leading to a variety of physiological responses.
The Kallikrein-Kinin System signaling pathways.
Comparison of Kallikrein Substrates
The choice of substrate is critical for the accurate measurement of kallikrein activity. The ideal substrate should exhibit high specificity and a low Michaelis constant (Km), indicating a high affinity for the enzyme.
| Substrate Name | Full Chemical Name | Target Kallikrein | Known Kinetic Parameters (for Human Kallikrein) | Notes |
| S-2302 | H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | Km: 0.2 mM[1] | Widely used standard for plasma kallikrein. Also shows sensitivity to plasmin.[2] |
| Chromozym-PK | Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | Activity is correlated with S-2302, but with a different response curve.[3] | An alternative chromogenic substrate for plasma kallikrein. |
| Pro-Phe-Arg-MCA | Prolyl-phenylalanyl-arginine-4-methylcoumaryl-7-amide | Urinary Kallikrein | Not specified | A fluorogenic substrate offering higher sensitivity.[4] |
| Internally Quenched Peptides | e.g., Abz-F-R-S-S-R-Q-EDDnp | Tissue Kallikrein | pH-dependent kcat/Km, sensitive to NaCl concentration.[5] | Used for detailed kinetic studies of tissue kallikrein. |
| HMWK (natural substrate) | High-Molecular-Weight Kininogen | Plasma Kallikrein | kcat/Km: 8.6 x 10^4 M⁻¹s⁻¹ (for urinary kallikrein)[6] | The physiological substrate for plasma kallikrein. |
| LMWK (natural substrate) | Low-Molecular-Weight Kininogen | Tissue Kallikrein | kcat/Km: 1.46 x 10^5 M⁻¹s⁻¹ (for urinary kallikrein)[6] | The primary physiological substrate for tissue kallikrein. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for measuring kallikrein activity using the chromogenic substrate S-2302.
Measurement of Kallikrein-Like Activity in Plasma (Acid-Stopped Method)
This protocol measures the activity of kallikrein and kallikrein-α2-macroglobulin complexes.
Reagents:
-
Chromogenic Substrate S-2302
-
Tris Buffer (pH 7.8)
-
20% Acetic Acid
-
Test Plasma (collected in 0.1 mol/L sodium citrate)
Procedure:
-
Sample Preparation: Mix 9 volumes of blood with 1 volume of 0.1 mol/L sodium citrate. Centrifuge at 2000 x g for 20 minutes. Plasma should be kept at 15-25°C to avoid cold activation of prekallikrein.[6]
-
Reaction Mixture:
-
In a test tube, add 200 µl of diluted test plasma.
-
Incubate at 37°C for 3-4 minutes.
-
Add 200 µl of pre-warmed S-2302 substrate solution.
-
Mix and incubate at 37°C for a defined period (e.g., 10 minutes).
-
-
Stopping the Reaction: Add 200 µl of 20% acetic acid to stop the enzymatic reaction.
-
Measurement: Read the absorbance of the solution at 405 nm in a spectrophotometer. A plasma blank should be prepared by adding the reagents in reverse order without incubation.
Workflow for Kallikrein Activity Measurement
A typical workflow for a kallikrein activity assay.
Conclusion
The selection of a suitable substrate is a critical decision in the study of the kallikrein-kinin system. While the novel substrate this compound remains elusive in the current scientific literature, the chromogenic substrate S-2302 continues to be a reliable and well-characterized standard for the measurement of plasma kallikrein activity. For researchers investigating tissue kallikreins or requiring higher sensitivity, fluorogenic substrates or more specific peptide substrates may be more appropriate. By understanding the underlying signaling pathways, carefully selecting substrates based on their kinetic properties, and adhering to robust experimental protocols, researchers can ensure the generation of accurate and meaningful data in their exploration of the multifaceted roles of kallikreins in health and disease.
References
- 1. endotell.ch [endotell.ch]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the extent of the binding site in human tissue kallikrein by synthetic substrates with sequences of human kininogen fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Guide to Inter-Laboratory Comparison of Chromogenic Protease Assays: A Case Study Using a Plasma Kallikrein Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of a chromogenic protease assay. While the initial topic specified an assay using the substrate Ac-EVKKQR-pNA, public domain data for a direct inter-laboratory comparison of this specific assay is not available. Therefore, this document uses the well-characterized and widely utilized plasma kallikrein assay with the chromogenic substrate H-D-Pro-Phe-Arg-pNA as a representative example to illustrate the principles and methodologies of such a comparison.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing, are essential for ensuring the reliability and comparability of analytical results across different laboratories.[1] By analyzing the same set of samples at multiple locations, these studies can identify systematic biases, evaluate the robustness of an assay protocol, and establish a consensus on the expected range of results for a given measurement. This is particularly critical in drug development and clinical research, where consistent and accurate data are paramount for decision-making.
The primary goals of an inter-laboratory comparison for a chromogenic assay include:
-
Assessing the reproducibility of the assay across different sites, equipment, and operators.
-
Quantifying the inter-laboratory and intra-laboratory variability.
-
Identifying potential sources of error and areas for protocol optimization.
-
Ensuring that different laboratories can achieve comparable results when analyzing identical samples.
The Plasma Kallikrein-Kinin System: A Key Therapeutic Target
The assay detailed in this guide measures the activity of plasma kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system. This system is involved in inflammation, blood pressure regulation, coagulation, and pain signaling. Dysregulation of plasma kallikrein activity is implicated in various diseases, most notably Hereditary Angioedema (HAE). As such, plasma kallikrein is a significant therapeutic target for a range of conditions.
Experimental Protocol: Chromogenic Plasma Kallikrein Assay
This section details a typical protocol for determining plasma kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA. This protocol would be distributed to all participating laboratories in an inter-laboratory comparison study.
Assay Principle:
Active plasma kallikrein enzymatically cleaves the chromogenic substrate H-D-Pro-Phe-Arg-pNA, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.
Materials:
-
96-well microplate
-
Microplate reader with 405 nm filter
-
Purified human plasma kallikrein (for standard curve)
-
Chromogenic substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Test samples (e.g., plasma, purified protein)
-
Control samples (high, medium, low activity)
-
Stop solution (e.g., 20% acetic acid) for endpoint assays
Procedure (Kinetic Method):
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water.
-
Prepare a series of dilutions of the human plasma kallikrein standard in Assay Buffer to generate a standard curve.
-
Dilute test and control samples to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer (for blank), standards, controls, and test samples to the wells of a 96-well microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed chromogenic substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Plot the rate of reaction for the standards against their known concentrations to generate a standard curve.
-
Determine the plasma kallikrein activity in the test samples by interpolating their reaction rates from the standard curve.
-
Data Presentation and Comparison
The core of an inter-laboratory comparison is the systematic presentation and analysis of the data from all participating laboratories.
Quantitative Data Summary
The following tables present hypothetical data that would be collected in an inter-laboratory comparison study.
Table 1: Inter-Laboratory Comparison of Plasma Kallikrein Activity in Control Samples
| Laboratory | Control Sample A (mU/mL) | Control Sample B (mU/mL) | Control Sample C (mU/mL) |
| Lab 1 | 102.5 | 51.3 | 24.8 |
| Lab 2 | 98.7 | 49.9 | 25.5 |
| Lab 3 | 105.1 | 52.0 | 26.1 |
| Lab 4 | 99.9 | 50.8 | 24.9 |
| Mean | 101.6 | 51.0 | 25.3 |
| Std. Dev. | 2.8 | 0.9 | 0.5 |
| CV (%) | 2.8% | 1.8% | 2.0% |
Note: The day-to-day analytical variation for a similar assay has been reported to be around 2.4%.
Table 2: Comparison of Kinetic Parameters for Different Chromogenic Substrates
| Chromogenic Substrate | Enzyme Source | Km (µM) | Vmax (nmol/s/U) |
| H-D-Pro-Phe-Arg-pNA | Porcine Kallikrein | - | - |
| BOC-Leu-Ser-Thr-Arg-pNA (B3644) | Porcine Kallikrein | 235 | 337 |
| S2238 (H-D-Phe-Pip-Arg-pNA) | Porcine Kallikrein | - | - |
| Chromozym PK | Porcine Kallikrein | - | - |
Data for B3644 from a study comparing various substrates.[2]
Statistical Analysis
To objectively compare the performance of the participating laboratories, statistical methods such as the calculation of Z-scores are often employed. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean.
Z-score = (x - X) / σ
Where:
-
x is the result from an individual laboratory
-
X is the consensus mean from all laboratories
-
σ is the standard deviation of the results from all laboratories
Generally, a Z-score between -2 and 2 is considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score greater than 3 or less than -3 is unsatisfactory.
Workflow and Pathway Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.
Enzymatic Reaction Diagram
This diagram illustrates the basic principle of the chromogenic assay.
Conclusion
This guide has outlined the critical components of an inter-laboratory comparison for a chromogenic protease assay, using the plasma kallikrein assay as a practical example. By adhering to a standardized protocol, systematically collecting and analyzing data, and utilizing appropriate statistical tools, researchers can ensure the reliability, reproducibility, and comparability of their assay results. Such rigorous validation is indispensable for advancing research and development in fields where accurate enzymatic activity measurements are crucial.
References
A Comparative Guide to the Specificity of Ac-EVKKQR-pNA for Plasma Kallikrein vs. Tissue Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction to Plasma and Tissue Kallikreins
Plasma kallikrein (PK or KLKB1) and tissue kallikrein 1 (KLK1) are both serine proteases that play crucial roles in physiological and pathological processes. Despite their similar names, they are distinct enzymes encoded by different genes and exhibit different substrate specificities and biological functions.[1][2][3][4]
-
Plasma Kallikrein (PK) is synthesized in the liver and circulates in the plasma as an inactive zymogen, prekallikrein.[3] It is a core component of the contact activation system (or Kallikrein-Kinin system), which is involved in inflammation, blood pressure regulation, coagulation, and pain signaling. PK's primary endogenous substrate is high-molecular-weight kininogen (HMWK), which it cleaves to release the pro-inflammatory peptide bradykinin (B550075).
-
Tissue Kallikrein (KLK1) is the original member of a family of 15 related serine proteases (KLK1-KLK15) located in a gene cluster on chromosome 19. It is expressed in various tissues, including the kidneys, pancreas, and salivary glands. KLK1 preferentially cleaves low-molecular-weight kininogen (LMWK) to produce Lys-bradykinin (kallidin). Its functions are diverse, ranging from blood pressure regulation to skin desquamation and neural plasticity.
Comparative Substrate Specificity
The specificity of proteases is determined by their ability to recognize and cleave specific amino acid sequences.
-
Plasma Kallikrein exhibits a trypsin-like specificity, strongly preferring to cleave peptide bonds C-terminal to arginine (Arg) and, to a lesser extent, lysine (B10760008) (Lys) residues. The sequence Ac-EVKKQR-pNA contains a primary cleavage site at the Arg residue, making it a plausible substrate for plasma kallikrein.
-
Tissue Kallikrein (KLK1) is noted for having dual, trypsin-like and chymotrypsin-like, specificity. This means it can cleave after positively charged residues like Arg and Lys, but also after large hydrophobic residues such as phenylalanine (Phe) and tyrosine (Tyr).
Quantitative Data on Chromogenic Substrates
Direct experimental data comparing the kinetic parameters (Km, kcat) of this compound for both plasma kallikrein and tissue kallikrein could not be located in the available literature. However, to provide a quantitative context for enzyme activity, the table below presents data for the widely studied chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA) , which is frequently used to measure plasma kallikrein activity.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasma Kallikrein | S-2302 | ~200 | Data not available | Data not available |
| Tissue Kallikrein (KLK1) | S-2302 | Data not available | Data not available | Data not available |
Note: The Michaelis constant (Km) for plasma kallikrein with S-2302 is approximately 200 µM. Comprehensive kinetic data for tissue kallikrein with this substrate is not as readily available, reflecting its primary use as a tool for the plasma kallikrein system.
Signaling Pathways: Distinct Biological Roles
The divergent roles of plasma and tissue kallikreins are best understood through their respective signaling pathways.
Plasma Kallikrein and the Contact Activation System
Plasma kallikrein is a central enzyme in the contact activation pathway, which is initiated when blood makes contact with a negatively charged surface. This system is interlinked with the intrinsic pathway of coagulation.
Figure 1. Plasma Kallikrein Signaling Pathway.
This pathway shows that upon contact with a negatively charged surface, Factor XII is auto-activated to Factor XIIa. Factor XIIa then cleaves prekallikrein to form active plasma kallikrein. Plasma kallikrein has two key functions: it cleaves HMW kininogen to release bradykinin, a potent mediator of inflammation and vasodilation, and it creates a positive feedback loop by activating more Factor XII.
Tissue Kallikrein (KLK1) Pathway
Tissue kallikrein acts locally in various tissues to regulate specific functions, most notably blood pressure, through the generation of kallidin.
Figure 2. Tissue Kallikrein (KLK1) Signaling Pathway.
Tissue kallikrein is secreted as an inactive zymogen and is activated by other proteases. Active KLK1 cleaves low-molecular-weight kininogen to produce kallidin. Kallidin then binds to bradykinin receptors to mediate local effects such as vasodilation and regulation of blood pressure. Recent studies also show KLK1 can signal independently of kinins by directly activating Protease-Activated Receptors (PARs).
Experimental Protocols
Chromogenic Substrate Assay for Kallikrein Activity
This protocol provides a general framework for measuring kallikrein activity using a p-nitroanilide (pNA) chromogenic substrate like this compound or S-2302. The cleavage of the substrate by the enzyme releases pNA, which can be quantified by measuring absorbance at 405 nm.
Materials:
-
Purified active human plasma kallikrein or tissue kallikrein
-
Chromogenic substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.8 at 37°C
-
Stop Solution: 20% Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water.
-
Prepare serial dilutions of the enzyme in Assay Buffer to determine the optimal concentration.
-
Prepare a range of substrate concentrations in Assay Buffer to determine kinetic parameters (e.g., 0.1x to 10x the expected Km).
-
-
Assay Execution:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a negative control with buffer instead of enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Measurement:
-
Kinetic Method: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction (V0) is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Method: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Convert the change in absorbance per minute (ΔOD/min) to the rate of pNA release using a pNA standard curve.
-
Plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow
The logical flow for assessing substrate specificity is outlined below.
Figure 3. Experimental workflow for kinetic analysis.
Conclusion
Plasma kallikrein and tissue kallikrein (KLK1) are distinct proteases with separate and specific roles in human physiology, defined by their unique signaling pathways and substrate preferences. While both enzymes can cleave after basic amino acid residues, their efficiencies and endogenous targets differ significantly. The substrate this compound is a potential tool for assaying plasma kallikrein due to the enzyme's strong preference for cleaving after arginine. However, its utility for tissue kallikrein is less certain without direct kinetic data. For definitive results, researchers should perform head-to-head kinetic analyses using the standardized protocols outlined in this guide to determine the precise specificity and optimal applications for this and other novel substrates.
References
Safety Operating Guide
Safe Disposal of Ac-EVKKQR-pNA: A Procedural Guide
The proper handling and disposal of chemical reagents are critical for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential procedures for the safe disposal of Ac-EVKKQR-pNA (Acetyl-L-glutamyl-L-valyl-L-lysyl-L-lysyl-L-glutaminyl-L-arginyl-p-nitroanilide), a chromogenic substrate used in enzymatic assays.
Due to the presence of the p-nitroanilide (pNA) moiety, this compound should be handled as a hazardous compound. p-Nitroaniline is classified as an acutely toxic compound, a potential mutagen, and poses a significant environmental hazard.[1] Therefore, the disposal protocol for this compound must be handled with care.
Hazard Profile of p-Nitroaniline
To underscore the importance of proper disposal, the following table summarizes the known hazards of p-nitroaniline, a key component of this compound.
| Compound Name | CAS Number | Key Hazards | Disposal Recommendations |
| p-Nitroaniline (pNA) | 100-01-6 | Acutely toxic, specific organ toxicity, mutagenic.[1] | Dispose of as hazardous waste in a designated, lined container.[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Required PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound and any contaminated materials is through an approved hazardous waste disposal program.
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with contaminated items such as weighing paper or spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any needles or other sharps used to handle the compound must be disposed of in a designated sharps container.[2]
2. Decontamination (Institution-Dependent):
For some peptide-pNA compounds, a decontamination step using a 10% bleach solution is recommended.[1] Consult your institution's safety office to determine if this step is required.
-
Preparation of Bleach Solution: In a well-ventilated fume hood, prepare a 10% working solution of bleach by diluting one part household bleach with nine parts water. Always add bleach to water.
-
Decontamination: Carefully add the 10% bleach solution to the liquid waste containing this compound. For solid waste, ensure it is fully immersed in the bleach solution. Allow a minimum of 30 minutes for complete inactivation.[1]
3. Waste Container Labeling:
All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: this compound (Acetyl-L-glutamyl-L-valyl-L-lysyl-L-lysyl-L-glutaminyl-L-arginyl-p-nitroanilide)". Include the concentration (if in solution) and the date of accumulation. The hazardous waste label must be visible and legible.[2]
4. Storage of Waste:
Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[2]
5. Final Disposal:
Arrange for the collection of the hazardous waste by a certified waste management service. Follow all institutional procedures for waste manifest and pickup. Never dispose of this compound down the drain or in the regular trash, as the p-nitroaniline component poses a significant environmental hazard.[2]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ac-EVKKQR-pNA
Essential Safety and Handling Guide for Ac-EVKKQR-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the acetylated peptide this compound, which contains a p-nitroaniline (pNA) group. The pNA moiety is classified as an acutely toxic compound, necessitating stringent safety protocols. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in the laboratory.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from the p-nitroaniline component. p-Nitroaniline is a bright yellow solid that is acutely toxic and poses significant health risks.[1] Short-term exposure can lead to eye irritation and methemoglobinemia, which impairs the blood's oxygen-carrying capacity, causing headaches and paleness.[1] Long-term or repeated exposure may result in liver damage and has mutagenic potential.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for enhanced protection.[1][3] Gloves must be changed immediately upon contact. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[3][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized peptide to prevent inhalation of dust particles.[3][4] Work should be conducted in a fume hood.[1] |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory with hazardous materials.[1][3] |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
A. Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of the toxic p-nitroaniline.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]
B. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in Table 1, including double nitrile gloves.
-
Weighing: When weighing the lyophilized powder, do so within the fume hood to minimize dust creation and exposure.[4]
-
Reconstitution: If preparing a solution, add the solvent slowly to the peptide. Cap the container securely before mixing to avoid splashes.
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
C. Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide in a tightly sealed container at -20°C or below, protected from light.[6]
-
Peptide in Solution: It is recommended to prepare fresh solutions as needed. If storage in solution is necessary, create single-use aliquots and store them at -20°C or colder to minimize freeze-thaw cycles.[3][4]
III. Disposal Plan
Waste containing this compound is considered hazardous due to the p-nitroaniline component and must be disposed of according to institutional and local regulations.[5]
Table 2: this compound Waste Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | All dry waste, including contaminated gloves, wipes, and plasticware, must be collected in a dedicated, lined hazardous waste container.[1] |
| Liquid Waste | Aqueous and organic solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not empty into drains.[2] |
| Contaminated Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
| Unused Product | Unused or expired this compound should be disposed of as hazardous waste. Consider dissolving in a combustible solvent for incineration by a licensed disposal company.[7] |
IV. Emergency Procedures
A. Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain: If it is safe to do so, contain the spill to prevent it from spreading.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Collect the spilled material in a sealed container for hazardous waste disposal.[5] Ventilate and wash the area after clean-up is complete.[5]
B. Exposures:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek immediate medical attention. [6]
Visual Workflow and Pathway Diagrams
Caption: Workflow for the safe handling of this compound from preparation to storage.
Caption: Disposal plan for different types of waste generated from this compound.
References
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